molecular formula C16H24N4O2 B15571577 DPCPX-d4

DPCPX-d4

Cat. No.: B15571577
M. Wt: 308.41 g/mol
InChI Key: FFBDFADSZUINTG-YQUBHJMPSA-N
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Description

DPCPX-d4 is a useful research compound. Its molecular formula is C16H24N4O2 and its molecular weight is 308.41 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H24N4O2

Molecular Weight

308.41 g/mol

IUPAC Name

8-cyclopentyl-1,3-bis(1,1-dideuteriopropyl)-7H-purine-2,6-dione

InChI

InChI=1S/C16H24N4O2/c1-3-9-19-14-12(15(21)20(10-4-2)16(19)22)17-13(18-14)11-7-5-6-8-11/h11H,3-10H2,1-2H3,(H,17,18)/i9D2,10D2

InChI Key

FFBDFADSZUINTG-YQUBHJMPSA-N

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of Action of DPCPX-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DPCPX-d4 (cyclopentyl-d4-1,3-dipropylxanthine) is the deuterated form of DPCPX, a highly potent and selective antagonist of the A1 adenosine (B11128) receptor. While deuteration is primarily employed to modify pharmacokinetic properties, the fundamental mechanism of action at the molecular target is expected to remain unchanged. This guide provides an in-depth overview of the mechanism of action of DPCPX, which serves as the definitive model for its deuterated analog. DPCPX exerts its effects by competitively blocking the A1 adenosine receptor, a G-protein coupled receptor (GPCR) integral to various physiological processes.

Core Mechanism of Action: A1 Adenosine Receptor Antagonism

DPCPX is a xanthine (B1682287) derivative that functions as a competitive antagonist at the A1 adenosine receptor.[1][2][3] This means it binds to the same site on the receptor as the endogenous agonist, adenosine, but does not activate it. By occupying the binding site, DPCPX prevents adenosine from binding and initiating the downstream signaling cascade. The A1 adenosine receptor is typically coupled to inhibitory G-proteins (Gi/o). Upon activation by an agonist, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][4] DPCPX's antagonism of the A1 receptor blocks this inhibitory effect, thereby maintaining or increasing intracellular cAMP levels in the presence of adenosine.

Furthermore, A1 receptor activation can also lead to the activation of potassium channels and the inhibition of calcium channels, resulting in hyperpolarization and reduced neuronal excitability.[4] By blocking the A1 receptor, DPCPX can prevent these effects, leading to increased neuronal activity and neurotransmitter release.[5]

Quantitative Data: Binding Affinity and Selectivity

The potency and selectivity of DPCPX for the A1 adenosine receptor have been extensively characterized through radioligand binding assays. The following table summarizes the key binding affinity (Ki) values across different species and receptor subtypes. A lower Ki value indicates a higher binding affinity.

Receptor SubtypeSpeciesKi (nM)Reference
A1 Human 3.9 [6]
A2AHuman130[6]
A2BHuman50[6]
A3Human4000[6]
A1 Rat 0.46 [1][3]
A2Rat340[1]
A1 Rat (fat cells) 0.45 [2][4]
A2Human (platelets)330[2][4]

The data clearly demonstrates the high selectivity of DPCPX for the A1 adenosine receptor, with significantly lower affinity for the A2A, A2B, and A3 subtypes. This selectivity makes it a valuable tool for studying the specific roles of the A1 receptor in various physiological and pathological processes.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and a typical experimental workflow, the following diagrams are provided in the DOT language.

cluster_0 A1 Adenosine Receptor Signaling Adenosine Adenosine (Agonist) A1R A1 Receptor Adenosine->A1R Binds & Activates DPCPX This compound (Antagonist) DPCPX->A1R Binds & Blocks Gi Gi Protein A1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response (e.g., Inhibition of Neurotransmission) cAMP->Response Leads to

Caption: A1 Adenosine Receptor Signaling Pathway and this compound Antagonism.

cluster_1 Radioligand Binding Assay Workflow Prep Prepare Membranes (e.g., from rat brain) Incubate Incubate Membranes with [3H]-DPCPX (Radioligand) & varying concentrations of This compound (Competitor) Prep->Incubate Separate Separate Bound and Free Radioligand (e.g., via filtration) Incubate->Separate Measure Measure Radioactivity of Bound [3H]-DPCPX Separate->Measure Analyze Analyze Data to Determine Ki Measure->Analyze

Caption: A typical experimental workflow for a competitive radioligand binding assay.

Experimental Protocols

The following provides a detailed methodology for a key experiment used to characterize the binding of DPCPX to A1 adenosine receptors, which would be applicable for assessing this compound.

Radioligand Binding Assay Protocol (Adapted from Bruns et al., 1987)[2]

1. Membrane Preparation:

  • Tissue Source: Rat whole brain membranes are a common source for A1 adenosine receptors.[1]

  • Homogenization: The brain tissue is homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifugation: The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g for 20 minutes) to pellet the membranes.

  • Washing: The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation to remove endogenous adenosine and other interfering substances. The final pellet is resuspended in the assay buffer.

2. Binding Assay:

  • Reaction Mixture: The assay is typically performed in a total volume of 200 µL containing:

    • Membrane preparation (approximately 50-100 µg of protein)

    • [3H]-DPCPX (a tritiated version of DPCPX) at a concentration near its Kd (e.g., 0.5 nM).

    • Varying concentrations of the unlabeled competitor ligand (this compound) to generate a competition curve.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with adenosine deaminase to degrade any remaining endogenous adenosine).

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B). The filters are then washed quickly with cold assay buffer to remove unbound radioligand.

  • Measurement of Radioactivity: The radioactivity trapped on the filters, representing the amount of bound [3H]-DPCPX, is measured using a liquid scintillation counter.

3. Data Analysis:

  • Nonspecific Binding: This is determined in the presence of a high concentration of a saturating unlabeled ligand (e.g., 1 µM DPCPX) to displace all specific binding.

  • Specific Binding: This is calculated by subtracting the nonspecific binding from the total binding (measured in the absence of a competitor).

  • Ki Determination: The concentration of the competitor (this compound) that inhibits 50% of the specific binding of the radioligand (IC50) is determined from the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The mechanism of action of this compound is centered on its function as a highly potent and selective competitive antagonist of the A1 adenosine receptor. By blocking the binding of endogenous adenosine, it prevents the activation of Gi/o-mediated signaling pathways, thereby modulating a wide range of physiological functions, including neuronal activity, cardiovascular tone, and renal function. The high selectivity of DPCPX for the A1 receptor subtype makes its deuterated analog, this compound, a valuable pharmacological tool for precise investigation and potential therapeutic development targeting this specific receptor. The experimental protocols and quantitative data presented provide a solid foundation for researchers and drug development professionals working with this class of compounds.

References

Understanding the Binding Affinity of DPCPX-d4 to A1 Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the binding affinity of the deuterated antagonist, DPCPX-d4, to the A1 adenosine (B11128) receptor (A1R). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacological characterization of this compound. This document outlines quantitative binding data, detailed experimental methodologies, and visual representations of key biological and experimental processes.

Quantitative Binding Affinity Data

DPCPX is a potent and highly selective antagonist for the A1 adenosine receptor.[1][2] The deuterated form, this compound, is expected to have a similar binding profile. The binding affinity is commonly quantified using the inhibition constant (Ki) and the dissociation constant (Kd). Lower values of Ki and Kd indicate a higher binding affinity.

ParameterValueSpecies/TissueReference
Ki 3.9 nMHuman[1][2]
Ki 0.45 nMRat fat cells[3][4]
Kd 50-190 pMRat fat cells, Bovine brain and heart[3]
Kd 2.37 ± 0.20 nMHuman A1 AR in HEK-293 cells[5]
IC50 2.5 x 10-8 MHuman A1 Receptor in CHO-K1 cells[6]

DPCPX exhibits significant selectivity for the A1 receptor over other adenosine receptor subtypes.[1][2] For human receptors, the Ki values for A2A, A2B, and A3 are 130 nM, 50 nM (or 1.0 µM in another source), and 4000 nM, respectively.[1][2] This demonstrates a significantly higher affinity for the A1 receptor subtype.

Experimental Protocols: Radioligand Binding Assay

The binding affinity of DPCPX and its analogs to the A1 receptor is typically determined using a competitive radioligand binding assay. This method involves the use of a radiolabeled ligand, such as [3H]DPCPX, that binds to the receptor. A non-radiolabeled competitor (in this case, this compound) is then added at increasing concentrations to displace the radioligand. The concentration of the competitor that displaces 50% of the radioligand is the IC50 value, which can then be used to calculate the Ki value.

Materials
  • Membrane Preparation: Membranes from cells stably expressing the human A1 adenosine receptor (e.g., CHO or HEK-293 cells) or from tissues with high A1 receptor density (e.g., rat brain, bovine brain).[5][7][8]

  • Radioligand: [3H]DPCPX.[3][5]

  • Competitor: this compound (or unlabeled DPCPX).

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing MgCl2 (e.g., 10 mM).[7]

  • Non-specific Binding Control: A high concentration of a non-radiolabeled A1 receptor antagonist (e.g., 10 µM DPCPX or Theophylline).[9][10]

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • Filtration Apparatus.

  • Scintillation Counter.

Procedure
  • Membrane Preparation: Homogenize the cells or tissue in a suitable buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. The protein concentration should be determined using a standard method like the Bradford assay.[5]

  • Assay Setup: In a series of tubes, add a constant amount of the membrane preparation, the radioligand ([3H]DPCPX) at a concentration near its Kd, and increasing concentrations of the unlabeled competitor (this compound).

  • Incubation: Incubate the mixture at room temperature (e.g., 25°C) for a specific period (e.g., 60 minutes) to allow the binding to reach equilibrium.[7][9]

  • Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration. The resulting sigmoidal curve is used to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

A1 Adenosine Receptor Signaling Pathway

The A1 adenosine receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins.[11] Activation of the A1 receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3][12] DPCPX, as an antagonist, blocks this signaling cascade by preventing agonist binding.

A1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A1R A1 Receptor G_protein Gi/o Protein A1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., decreased neurotransmitter release) PKA->Cellular_Response Phosphorylates targets leading to Agonist Adenosine (Agonist) Agonist->A1R Binds and Activates DPCPX This compound (Antagonist) DPCPX->A1R Binds and Blocks

Caption: A1 adenosine receptor signaling pathway.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the binding affinity of this compound.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis prep_membranes Prepare A1R-expressing Membranes incubation Incubate Membranes with Radioligand and Competitor prep_membranes->incubation prep_ligands Prepare Radioligand ([3H]DPCPX) and Competitor (this compound) solutions prep_ligands->incubation filtration Separate Bound and Unbound Ligand via Filtration incubation->filtration washing Wash Filters to Remove Non-specific Binding filtration->washing quantification Quantify Radioactivity (Scintillation Counting) washing->quantification data_analysis Analyze Data: Plot Competition Curve quantification->data_analysis calculation Calculate IC50 and Ki values data_analysis->calculation

Caption: Workflow of a competitive radioligand binding assay.

References

A Technical Guide to DPCPX-d4: A Dual-Purpose Tool for Adenosine A1 Receptor Signaling Pathway Exploration

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) and its deuterated analog, DPCPX-d4, as critical tools for investigating adenosine (B11128) A₁ receptor (A₁R) signaling pathways. We will cover the mechanism of action, quantitative data on receptor affinity, detailed experimental protocols, and the specific role of this compound in quantitative bioanalysis.

Introduction: The Adenosine A₁ Receptor and its Antagonist, DPCPX

The adenosine A₁ receptor (A₁R) is a Class A G protein-coupled receptor (GPCR) that plays a crucial role in regulating cellular function across numerous tissues, particularly in the central nervous system, heart, and kidneys.[1] As an inhibitory receptor, its activation by endogenous adenosine typically leads to a decrease in cellular activity.

DPCPX is a xanthine (B1682287) derivative recognized for being a potent and highly selective antagonist of the A₁R.[2][3][4][5] Its high affinity and selectivity make it an invaluable pharmacological tool for isolating and studying the specific contributions of A₁R to complex biological signaling networks.

The Role of Deuteration: DPCPX vs. This compound

While DPCPX is used to probe the biological function of the A₁R, its deuterated form, this compound, serves a distinct but complementary analytical purpose. Deuterated compounds, in which hydrogen atoms are replaced by their stable isotope deuterium (B1214612), are chemically identical to their non-deuterated counterparts in terms of biological activity.[6] However, the increased mass of deuterium allows the molecule to be distinguished in a mass spectrometer.[7] Consequently, this compound is primarily used as an internal standard in quantitative bioanalytical methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8][9] This allows for highly accurate and precise measurement of DPCPX concentrations in biological samples by correcting for variability during sample processing and analysis.[10][11]

A₁ Receptor Signaling Pathways

DPCPX allows researchers to block A₁R activity, thereby enabling the elucidation of its signaling cascades. The A₁R primarily couples to inhibitory G proteins (Gαi/o) to initiate downstream effects.

Canonical Pathway (cAMP Inhibition):

  • Activation: Binding of an agonist (e.g., adenosine) to the A₁R activates the associated Gαi/o protein.

  • Downstream Effect: The activated Gαi subunit inhibits the enzyme adenylyl cyclase.

  • Result: This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[1][4][12] By preventing this, DPCPX can reverse the agonist-induced reduction in cAMP.

Other Key Pathways:

  • Ion Channel Modulation: The Gβγ subunits released upon Gαi/o activation can directly modulate ion channels, notably activating G protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibiting N-, P-, and Q-type calcium channels.[1]

  • Phospholipase C (PLC) Activation: A₁R can also signal through PLC, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[1][12][13] This can subsequently activate Protein Kinase C (PKC) and downstream mitogen-activated protein kinase (MAPK) cascades like ERK/JNK.[13][14][15]

A1R_Signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular A1R Adenosine A₁ Receptor Gi Gαi/o Protein A1R->Gi Couples AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C (PLC) Gi->PLC Activates cAMP cAMP AC->cAMP Converts ATP to PKC PKC PLC->PKC Activates via DAG/IP₃ Adenosine Adenosine (Agonist) Adenosine->A1R Activates DPCPX DPCPX (Antagonist) DPCPX->A1R Blocks PKA PKA cAMP->PKA Activates CellResponse1 Decreased Cellular Activity PKA->CellResponse1 MAPK ERK / JNK Pathway PKC->MAPK Activates CellResponse2 Modulation of Gene Expression, Proliferation MAPK->CellResponse2

Caption: Adenosine A₁ Receptor signaling pathways and point of DPCPX antagonism.

Quantitative Data for DPCPX

The utility of DPCPX as a research tool is defined by its high affinity and selectivity for the A₁R.

Table 1: Receptor Binding Affinity of DPCPX

This table summarizes the equilibrium dissociation constants (Ki) of DPCPX for the four human and rat adenosine receptor subtypes. Lower Ki values indicate higher binding affinity.

SpeciesReceptor SubtypeKi (nM)Selectivity vs. A₁RReference(s)
Human A₁ Receptor3.9-[2][3][5][16]
A₂ₐ Receptor130~33-fold[2][3][5][16]
A₂ₑ Receptor50 - 1,000~13 to 256-fold[2][3][5][16]
A₃ Receptor4,000~1025-fold[2][3][5][16]
Rat A₁ Receptor0.45 - 0.46-[4][17]
A₂ Receptor330 - 340~733 to 755-fold[4][17]
Table 2: Functional Antagonism of DPCPX in Cellular Assays

This table presents the half-maximal inhibitory concentration (IC₅₀) of DPCPX in functional assays, demonstrating its ability to block A₁R-mediated signaling.

Assay TypeCell LineMeasured EffectIC₅₀ (nM)Reference(s)
LANCE® cAMP AssayHuman A₁R expressing cellsInhibition of agonist-induced cAMP reduction2.0[18]
TR-FRET cAMP AssayHuman A₁R expressing cellsInhibition of agonist-induced cAMP reduction3.6[18]
GTPγS - SPA® AssayHuman A₁R expressing membranesInhibition of agonist-stimulated GTPγS binding9.1[18]
Competition BindingHuman A₁R expressing membranesDisplacement of [³H]-DPCPX25.0[18]

Experimental Protocols

DPCPX and this compound are central to several key experimental workflows for studying A₁R.

Protocol 1: Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of DPCPX by measuring how effectively it competes with a radiolabeled ligand for binding to the A₁R.

Binding_Assay_Workflow start Start prep 1. Membrane Preparation (from cells/tissue expressing A₁R) start->prep incubate 2. Incubation - Membranes - Radioligand (e.g., [³H]DPCPX) - Varying concentrations of unlabeled DPCPX prep->incubate separate 3. Separation (Rapid vacuum filtration over GF/C filters to separate bound from free radioligand) incubate->separate quantify 4. Quantification (Liquid scintillation counting to measure radioactivity trapped on filters) separate->quantify analyze 5. Data Analysis (Non-linear regression to determine IC₅₀, then calculate Ki using Cheng-Prusoff equation) quantify->analyze end End analyze->end

Caption: Workflow for a radioligand competition binding assay.

Methodology:

  • Membrane Preparation: Homogenize cells or tissue expressing A₁R in a cold lysis buffer and pellet the membranes via centrifugation. Resuspend the pellet in an appropriate assay buffer.[19]

  • Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-DPCPX), and a range of concentrations of unlabeled DPCPX.[18][19] Total binding (no competitor) and non-specific binding (excess unlabeled ligand) wells are also included.

  • Filtration: Incubate to equilibrium (e.g., 60 minutes at 30°C).[19] Rapidly terminate the reaction by vacuum filtering the mixture through glass fiber filters, followed by several washes with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the retained radioactivity using a liquid scintillation counter.[19]

  • Data Analysis: Subtract non-specific binding from total binding to get specific binding. Plot specific binding against the log concentration of DPCPX and fit the data using non-linear regression to obtain the IC₅₀. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[20]

Protocol 2: cAMP Functional Assay

This assay measures the ability of DPCPX to antagonize the A₁R-mediated inhibition of cAMP production.

Methodology:

  • Cell Culture: Plate cells stably or transiently expressing the human A₁R (e.g., HEK-293 or CHO cells) in a suitable microplate.

  • Antagonist Pre-incubation: Treat the cells with varying concentrations of DPCPX for a defined period.

  • Agonist Stimulation: Add a fixed concentration of an A₁R agonist (e.g., Adenosine or CPA) in the presence of an adenylyl cyclase activator like forskolin. Forskolin raises basal cAMP levels, making the inhibitory effect of the A₁R agonist measurable.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial kit, such as a LANCE® (Time-Resolved Fluorescence Resonance Energy Transfer, TR-FRET) or AlphaScreen® assay.[18]

  • Data Analysis: Plot the cAMP levels against the log concentration of DPCPX. The resulting curve will show DPCPX reversing the agonist's inhibitory effect. Calculate the IC₅₀ from this dose-response curve.

Protocol 3: Quantitative Analysis with this compound Internal Standard

This protocol describes the use of this compound for the accurate quantification of DPCPX in a biological matrix (e.g., plasma) using LC-MS/MS.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (e.g., Plasma) contains unknown [DPCPX] spike Spike with known amount of this compound (Internal Standard) sample->spike extract Protein Precipitation & Supernatant Transfer spike->extract lc LC Separation (DPCPX and this compound co-elute) extract->lc ms MS/MS Detection (Distinguishes based on mass) lc->ms ratio Calculate Peak Area Ratio (DPCPX / this compound) ms->ratio quant Quantification (Compare ratio to calibration curve to determine original [DPCPX]) ratio->quant

Caption: LC-MS/MS workflow using a deuterated internal standard (this compound).

Methodology:

  • Sample Preparation: To a small volume of the biological sample (e.g., 100 µL plasma), add a precise volume of a stock solution containing a known concentration of this compound.[9]

  • Extraction: Perform a protein precipitation step (e.g., by adding acetonitrile) to remove larger molecules. Centrifuge the sample and transfer the supernatant containing DPCPX and this compound to a clean plate for analysis.[9]

  • LC-MS/MS Analysis:

    • Chromatography: Inject the supernatant into an LC system. DPCPX and this compound, being chemically similar, will co-elute from the chromatography column.

    • Mass Spectrometry: The eluent is introduced into a tandem mass spectrometer. The instrument is set up in Multiple Reaction Monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both DPCPX and this compound, allowing them to be measured simultaneously and without interference.[21]

  • Quantification: A calibration curve is generated using standards with known concentrations of DPCPX and a fixed concentration of this compound. The peak area ratio of the analyte (DPCPX) to the internal standard (this compound) is plotted against concentration. The concentration of DPCPX in the unknown sample is then determined by comparing its peak area ratio to this calibration curve.[9]

Conclusion

The DPCPX and this compound system provides a comprehensive toolkit for A₁R research. DPCPX serves as a highly selective pharmacological antagonist, essential for isolating the function of the A₁R and dissecting its role in various signaling pathways. Its deuterated counterpart, this compound, is the gold standard for quantitative bioanalysis, enabling robust and reliable measurements critical for pharmacokinetic, pharmacodynamic, and drug metabolism studies. Together, they empower researchers to investigate A₁R biology with high precision, from the molecular level in vitro to complex systems in vivo.

References

Methodological & Application

Preparation of DPCPX-d4 Stock Solutions for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DPCPX (8-Cyclopentyl-1,3-dipropylxanthine) is a potent and highly selective antagonist of the adenosine (B11128) A1 receptor.[1][2][3] It is a valuable tool in pharmacological research to investigate the role of the adenosine A1 receptor in various physiological and pathological processes. This document provides detailed application notes and protocols for the preparation of stock solutions of deuterated DPCPX (DPCPX-d4) for use in cell culture experiments. The inclusion of a deuterated internal standard is crucial for quantitative bioanalytical assays, such as mass spectrometry, to ensure accurate measurement of the unlabeled drug.

Data Presentation

PropertyValueSource(s)
Compound DPCPX[1][2][3]
Molecular Formula C₁₆H₂₄N₄O₂[2]
Molecular Weight (MW) 304.39 g/mol [1][2][3]
Compound This compound-
Molecular Formula C₁₆H₂₀D₄N₄O₂ (assumed d4 on a propyl group)-
Molecular Weight (MW) User must verify from Certificate of Analysis -
Solubility (DPCPX) ≥13.57 mg/mL in DMSO[3]
5 mM in DMSO (with gentle warming)
10 mM in ethanol (B145695) (with gentle warming)
Storage of Powder Store at room temperature
Storage of Stock Solution 1 month at -20°C in solvent-
1 year at -80°C in solvent-

Experimental Protocols

Materials
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Water bath or heat block (optional, for gentle warming)

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Safety Precautions

DPCPX may cause skin and eye irritation. It is recommended to handle the compound in a chemical fume hood. Always wear appropriate PPE, including a lab coat, gloves, and safety glasses, when handling the powder and concentrated stock solutions.

Protocol for Preparing a 10 mM this compound Stock Solution

This protocol provides a general procedure. The final concentration of the stock solution may be adjusted based on experimental needs.

  • Determine the Molecular Weight of this compound:

    • Obtain the exact molecular weight (MW) of your specific batch of this compound from the Certificate of Analysis provided by the supplier. This is a critical step for accurate molar calculations.

  • Calculate the Required Mass:

    • Use the following formula to calculate the mass of this compound powder needed to prepare your desired volume and concentration of stock solution: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x MW ( g/mol )

    • Example Calculation (assuming a hypothetical MW of 308.42 g/mol for this compound and a desired volume of 1 mL of a 10 mM stock): Mass (mg) = 10 mM x 1 mL x 308.42 g/mol / 1000 = 3.08 mg

  • Weighing the Compound:

    • Carefully weigh out the calculated mass of this compound powder using an analytical balance. To minimize static and handling loss, it is advisable to weigh the powder directly into a sterile microcentrifuge tube.

  • Dissolving the Compound:

    • Add the appropriate volume of anhydrous, sterile DMSO to the microcentrifuge tube containing the this compound powder.

    • Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, gentle warming in a water bath or on a heat block at 37°C for 5-10 minutes can be applied. Vortex again after warming. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage:

    • Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Clearly label each aliquot with the compound name (this compound), concentration, date of preparation, and your initials.

    • For long-term storage, store the aliquots at -80°C for up to one year. For short-term storage, -20°C for up to one month is suitable.

  • Preparation of Working Solutions:

    • When ready to use, thaw an aliquot of the stock solution at room temperature.

    • Prepare working solutions by diluting the stock solution in your cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to your specific cell line (typically ≤ 0.1%).

Mandatory Visualization

DPCPX Signaling Pathway

DPCPX acts as a selective antagonist of the adenosine A1 receptor (A1R), a G protein-coupled receptor (GPCR). By blocking the binding of endogenous adenosine to A1R, DPCPX inhibits the downstream signaling cascade, which can include the modulation of adenylyl cyclase activity and mitogen-activated protein kinase (MAPK) pathways such as ERK and JNK.[4]

DPCPX_Signaling_Pathway cluster_membrane Cell Membrane A1R Adenosine A1 Receptor (A1R) G_protein Gi/o Protein A1R->G_protein Activates Adenosine Adenosine Adenosine->A1R Activates DPCPX This compound DPCPX->A1R Blocks AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases ERK_JNK ERK/JNK Pathway cAMP->ERK_JNK Modulates Cellular_Response Cellular Response (e.g., Proliferation, Migration) ERK_JNK->Cellular_Response Regulates

Caption: Signaling pathway of DPCPX as an adenosine A1 receptor antagonist.

Experimental Workflow for this compound Stock Solution Preparation

The following diagram illustrates the key steps for preparing a this compound stock solution.

Stock_Solution_Workflow start Start calc 1. Calculate Required Mass of this compound start->calc weigh 2. Weigh this compound Powder calc->weigh dissolve 3. Dissolve in DMSO weigh->dissolve vortex 4. Vortex Thoroughly (Warm if necessary) dissolve->vortex aliquot 5. Aliquot into Single-Use Tubes vortex->aliquot store 6. Store at -80°C aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solutions.

References

Application Notes and Protocols for DPCPX-d4 in In Vivo Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DPCPX (8-Cyclopentyl-1,3-dipropylxanthine) is a potent and highly selective antagonist of the adenosine (B11128) A1 receptor (A1R).[1][2] It readily crosses the blood-brain barrier, making it a valuable tool for investigating the role of A1R in the central nervous system and other tissues in in vivo models.[3][4] DPCPX-d4 is a deuterated version of DPCPX. The replacement of hydrogen atoms with deuterium (B1214612) can modify the pharmacokinetic profile of the compound, often resulting in a longer half-life and increased systemic exposure due to a slower rate of metabolism.[5][6][7] This alteration may offer advantages in experimental design, such as reduced dosing frequency. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in rodent studies, based on existing data for its non-deuterated counterpart.

Mechanism of Action

DPCPX acts as a competitive antagonist at the adenosine A1 receptor.[3] The A1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by endogenous adenosine, typically couples to inhibitory G proteins (Gi/o). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8][9] A1R activation can also modulate various ion channels and other signaling pathways.[8][10] By blocking this receptor, DPCPX prevents the effects of adenosine, leading to a disinhibition of adenylyl cyclase and subsequent downstream signaling events.

Data Presentation

Table 1: Summary of Reported In Vivo Dosing of DPCPX in Rodents
SpeciesApplicationDosing RangeRoute of AdministrationKey Findings
RatSpinal Cord Injury (nanoconjugate)0.09 - 0.27 µg/kgIntradiaphragmaticInduced long-term recovery of diaphragm function.[11]
RatSpinal Cord Injury (native)0.1 mg/kg (twice daily for 3 days)Intravenous (i.v.)Less effective than the nanoconjugate at a much higher total dose.[11]
RatCerebral Ischemia (chronic)Not specifiedNot specifiedPromoted neurogenesis and improved functional outcome.
MouseAntidepressant-like effects1 - 4 mg/kgIntraperitoneal (i.p.)Exhibited antidepressant activity and enhanced the effects of other antidepressants.[12]
MouseSeizure models1.0 mg/kg (for 9 days)Intraperitoneal (i.p.)Chronic administration showed an anticonvulsive effect against NMDA-induced seizures.
MouseBehavioral studies1 mg/kgIntraperitoneal (i.p.)Used to investigate interactions with other compounds in behavioral tests.

Note: The doses presented are for the non-deuterated form (DPCPX). Due to the potential for a longer half-life with this compound, it is advisable to start with doses at the lower end of the reported ranges for DPCPX and adjust based on pharmacokinetic and pharmacodynamic assessments.

Experimental Protocols

General Considerations for this compound Administration

Due to its lipophilic nature, DPCPX and its deuterated form are poorly soluble in aqueous solutions.

  • Vehicle Selection: For intraperitoneal injections, DPCPX can be suspended in a 1% aqueous solution of Tween 80.[12] For other routes, dissolution in DMSO followed by dilution in a suitable vehicle like saline or corn oil may be appropriate, though vehicle toxicity should be considered.[1]

  • This compound Specifics: The primary difference when using this compound will likely be in its pharmacokinetic profile. It is recommended to conduct a pilot pharmacokinetic study to determine the half-life, peak concentration (Cmax), and area under the curve (AUC) of this compound in the specific rodent strain and administration route being used. This will inform the optimal dosing regimen.

Protocol 1: Assessment of Antidepressant-like Activity in Mice

This protocol is adapted from studies investigating the behavioral effects of DPCPX.[12]

1. Animals:

  • Male C57BL/6 mice (or other appropriate strain), 8-10 weeks old.

  • House animals in a controlled environment with a 12-h light/dark cycle and ad libitum access to food and water.

  • Allow at least one week of acclimatization before starting the experiment.

2. Drug Preparation:

  • Suspend this compound in a 1% aqueous solution of Tween 80.

  • Prepare fresh on the day of the experiment.

3. Experimental Groups:

  • Group 1: Vehicle control (1% Tween 80 in saline)

  • Group 2: this compound (e.g., 1 mg/kg, i.p.)

  • Group 3: this compound (e.g., 2 mg/kg, i.p.)

  • Group 4: this compound (e.g., 4 mg/kg, i.p.)

  • (Optional) Positive control group (e.g., a known antidepressant).

4. Administration:

  • Administer the respective treatments via intraperitoneal (i.p.) injection at a volume of 10 ml/kg.

  • Conduct behavioral testing 30-60 minutes post-injection.

5. Behavioral Testing (Forced Swim Test - FST):

  • Place each mouse individually into a glass cylinder (25 cm high, 10 cm diameter) containing water at 23-25°C to a depth of 15 cm.

  • The total test duration is 6 minutes.

  • Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for that required to keep the head above water.

6. Data Analysis:

  • Analyze the immobility time using a one-way ANOVA followed by an appropriate post-hoc test.

Protocol 2: Investigation of Neuroprotective Effects in a Rodent Model of Cerebral Ischemia

This is a general framework based on studies of DPCPX in stroke models.

1. Animals:

  • Adult male Sprague-Dawley rats (or other appropriate stroke model strain).

  • Acclimatize animals as described in Protocol 1.

2. Ischemia Model (e.g., Middle Cerebral Artery Occlusion - MCAO):

  • Induce transient focal cerebral ischemia using the intraluminal filament method.

  • Anesthesia should be maintained throughout the surgical procedure.

3. Drug Administration:

  • Due to the need for chronic administration in neuroprotection studies, consider a route that allows for repeated dosing, such as intraperitoneal injection or osmotic minipumps.

  • Based on the expected longer half-life of this compound, a once-daily i.p. injection might be sufficient.

  • Initiate treatment at a specific time point post-MCAO (e.g., 24 hours) and continue for the desired duration (e.g., 14 or 28 days).

  • Example Dosing: this compound (e.g., 0.1 - 1 mg/kg, i.p., once daily).

4. Outcome Measures:

  • Behavioral Assessment: Conduct a battery of behavioral tests to assess motor and neurological function (e.g., rotarod, cylinder test, corner test) at various time points post-ischemia.

  • Histological Analysis: At the end of the study, perfuse the animals and process the brains for histological analysis. Assess infarct volume (e.g., with TTC staining) and markers of neurogenesis (e.g., BrdU, DCX immunohistochemistry).

5. Data Analysis:

  • Use appropriate statistical tests (e.g., two-way ANOVA for repeated measures in behavioral tests, t-test or one-way ANOVA for histological data) to compare between treatment groups.

Mandatory Visualizations

Adenosine_A1_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A1R Adenosine A1 Receptor Adenosine->A1R Activates DPCPX_d4 This compound DPCPX_d4->A1R Blocks Gi Gi Protein A1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: Adenosine A1 Receptor Signaling Pathway and this compound Action.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assessment Assessment cluster_analysis Data Analysis Animal_Model Select Rodent Model (e.g., Mouse, Rat) Acclimatization Acclimatization (≥ 1 week) Animal_Model->Acclimatization Grouping Randomize into Groups (Vehicle, this compound doses) Acclimatization->Grouping Administration Administer Treatment (e.g., i.p., i.v.) Grouping->Administration Drug_Prep Prepare this compound Formulation Drug_Prep->Administration PK_Study Pharmacokinetic Analysis (Optional Pilot Study) Administration->PK_Study Behavioral Behavioral Testing (e.g., FST, Rotarod) Administration->Behavioral Stats Statistical Analysis PK_Study->Stats Biochemical Biochemical/Histological Analysis (e.g., IHC, Western Blot) Behavioral->Biochemical Endpoint Behavioral->Stats Biochemical->Stats Conclusion Draw Conclusions Stats->Conclusion

Caption: General Experimental Workflow for In Vivo Rodent Studies with this compound.

References

Application Notes and Protocols for the Use of DPCPX-d4 as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 8-Cyclopentyl-1,3-dipropylxanthine-d4 (DPCPX-d4) as an internal standard (IS) for the quantitative analysis of DPCPX and structurally related compounds by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The inclusion of a stable isotope-labeled internal standard is a critical component for developing robust and reliable bioanalytical methods, effectively compensating for variability in sample preparation and instrument response.[1][2]

Introduction to DPCPX and the Role of Internal Standards

8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) is a potent and highly selective antagonist of the adenosine (B11128) A1 receptor.[3] Due to its high affinity and selectivity, DPCPX is a valuable pharmacological tool for studying the physiological and pathological roles of the adenosine A1 receptor, which is implicated in various processes within the cardiovascular and central nervous systems.

In quantitative bioanalysis, especially in complex matrices such as plasma or tissue homogenates, an internal standard is essential to ensure accuracy and precision. An ideal internal standard should have physicochemical properties nearly identical to the analyte of interest. Stable isotope-labeled internal standards, such as deuterated compounds, are considered the gold standard because they co-elute with the analyte and exhibit similar ionization efficiency in the mass spectrometer, thereby effectively correcting for matrix effects and variations during sample processing.[1][2]

DPCPX and Adenosine A1 Receptor Signaling

DPCPX exerts its pharmacological effects by competitively blocking the adenosine A1 receptor, a G protein-coupled receptor (GPCR). Activation of the A1 receptor by its endogenous ligand, adenosine, typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. DPCPX antagonizes this effect, thereby modulating downstream signaling cascades.

cluster_membrane Cell Membrane Adenosine Adenosine A1_Receptor Adenosine A1 Receptor Adenosine->A1_Receptor Activates G_Protein Gi/o Protein A1_Receptor->G_Protein Activates DPCPX DPCPX DPCPX->A1_Receptor Inhibits AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP Downstream_Effects Downstream Cellular Effects cAMP->Downstream_Effects

Caption: Adenosine A1 Receptor Signaling Pathway and DPCPX Inhibition.

Experimental Protocols

The following is a representative protocol for the quantification of DPCPX in rat plasma using this compound as an internal standard. This protocol is intended as a guideline and may require optimization for specific applications and instrumentation.

Materials and Reagents
  • DPCPX (analyte)

  • This compound (internal standard)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, deionized and purified

  • Rat plasma (with appropriate anticoagulant)

Stock and Working Solution Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of DPCPX and this compound in methanol.

  • Working Solutions:

    • Prepare a series of DPCPX working solutions by serially diluting the stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards.

    • Prepare a working solution of this compound at a constant concentration (e.g., 100 ng/mL) in 50:50 (v/v) acetonitrile:water.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting small molecules from plasma.

  • Aliquot 50 µL of plasma samples (standards, quality controls, and unknown samples) into a 96-well plate or microcentrifuge tubes.

  • Add 10 µL of the this compound working solution (100 ng/mL) to all samples except for the blank matrix.

  • Add 200 µL of cold acetonitrile to each well to precipitate the plasma proteins.

  • Vortex the plate or tubes for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

Start Start: Rat Plasma Sample (50 µL) Add_IS Add this compound Internal Standard (10 µL) Start->Add_IS Add_ACN Add Cold Acetonitrile (200 µL) for Protein Precipitation Add_IS->Add_ACN Vortex Vortex (2 min) Add_ACN->Vortex Centrifuge Centrifuge (4000 rpm, 10 min, 4°C) Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer LC_MS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MS_Analysis

Caption: Experimental Workflow for Sample Preparation.

LC-MS/MS System and Conditions

The following are illustrative LC-MS/MS parameters. These should be optimized for the specific instrument being used.

Parameter Illustrative Condition
LC System UPLC/HPLC System
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, re-equilibrate
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions DPCPX: m/z 305.2 → 195.1This compound: m/z 309.2 → 199.1
Collision Energy Optimized for each transition (e.g., 20-30 eV)
Declustering Potential Optimized for each transition (e.g., 50-70 V)

Quantitative Data Summary

The following tables present illustrative data from a hypothetical bioanalytical method validation for DPCPX in rat plasma using this compound as the internal standard.

Table 1: Calibration Curve Performance
Analyte Calibration Range (ng/mL) Regression Model Weighting Correlation Coefficient (r²)
DPCPX0.5 - 500Linear1/x²> 0.995
Table 2: Accuracy and Precision
QC Level Nominal Conc. (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%) Inter-day Precision (%CV) Inter-day Accuracy (%)
LLOQ0.5< 15%85 - 115%< 15%85 - 115%
Low QC1.5< 10%90 - 110%< 10%90 - 110%
Mid QC50< 10%90 - 110%< 10%90 - 110%
High QC400< 10%90 - 110%< 10%90 - 110%
Table 3: Recovery and Matrix Effect
QC Level Concentration (ng/mL) Extraction Recovery (%) Matrix Effect (%) IS-Normalized Matrix Factor (%CV)
Low QC1.592.598.2< 5%
High QC40095.197.5< 5%

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of DPCPX in biological matrices. The near-identical chemical and physical properties of the deuterated standard to the analyte ensure that it effectively compensates for variations in sample preparation and instrumental analysis, leading to high-quality data that meets regulatory expectations for bioanalytical method validation. The protocols and data presented here serve as a comprehensive guide for researchers and scientists in the development and implementation of such methods.

References

Application Note: High-Throughput Quantification of DPCPX in Human Plasma using LC-MS/MS with DPCPX-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive, selective, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) in human plasma. DPCPX is a potent and selective antagonist of the adenosine (B11128) A1 receptor, a G-protein coupled receptor involved in various physiological processes.[1] This method utilizes a stable isotope-labeled internal standard, DPCPX-d4, to ensure accuracy and precision. A simple and rapid protein precipitation method is employed for sample preparation, making it suitable for the analysis of a large number of samples in a drug development setting. The method was validated according to industry-standard guidelines and demonstrated excellent linearity, accuracy, precision, and recovery.

Introduction

DPCPX is a xanthine (B1682287) derivative that acts as a highly selective antagonist for the adenosine A1 receptor.[1] The adenosine A1 receptor, a Gi/Go-coupled receptor, plays a crucial role in regulating a variety of physiological functions, including cardiovascular, neuronal, and renal activities. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][3] Furthermore, the A1 receptor can modulate other signaling cascades, including the activation of phospholipase C (PLC) and mitogen-activated protein kinase (MAPK) pathways.[4][5][6] Given its therapeutic potential in various disease models, a robust and reliable bioanalytical method is essential for pharmacokinetic and pharmacodynamic studies of DPCPX.

LC-MS/MS has become the preferred technique for the quantification of small molecules in complex biological matrices due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is critical for compensating for variability in sample preparation and matrix effects, thereby ensuring the accuracy and precision of the analytical results. This application note provides a detailed protocol for the quantification of DPCPX in human plasma using a validated LC-MS/MS method.

Experimental Protocols

Materials and Reagents
  • DPCPX and this compound reference standards were sourced from a reputable chemical supplier.

  • HPLC-grade acetonitrile, methanol (B129727), and water were obtained from a commercial vendor.

  • Formic acid (LC-MS grade) was also commercially sourced.

  • Human plasma (K2EDTA) was obtained from a certified biobank.

Stock and Working Solutions
  • DPCPX Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of DPCPX in methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • DPCPX Working Solutions: Prepare a series of working solutions by serially diluting the DPCPX stock solution with a 50:50 (v/v) mixture of methanol and water to prepare calibration standards and quality control (QC) samples.

  • IS Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.

Sample Preparation

A protein precipitation method was used for the extraction of DPCPX and this compound from human plasma.

  • Allow plasma samples to thaw at room temperature.

  • To 50 µL of plasma in a 1.5 mL microcentrifuge tube, add 100 µL of the IS working solution (100 ng/mL this compound in acetonitrile).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 80 µL of the clear supernatant to a clean 96-well plate.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The analysis was performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

Table 1: LC-MS/MS Instrument Conditions

ParameterCondition
LC System Standard HPLC System
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 3 minutes, hold at 90% B for 1 minute, return to 10% B and re-equilibrate for 1 minute
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V

Table 2: MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
DPCPX305.4195.215035
This compound309.4199.215035

Note: The molecular weight of DPCPX is 304.39 g/mol , leading to a protonated molecule [M+H]+ at approximately m/z 305.4. The deuterated internal standard, this compound, has a molecular weight of approximately 308.43 g/mol , resulting in a protonated molecule [M+H]+ at approximately m/z 309.4. The product ions are proposed based on typical fragmentation of the xanthine core.

Data Presentation

The method was validated for linearity, accuracy, precision, and recovery. The results are summarized in the following tables.

Table 3: Calibration Curve for DPCPX in Human Plasma

Concentration (ng/mL)Mean Peak Area Ratio (DPCPX/DPCPX-d4)Accuracy (%)Precision (%CV)
10.012102.56.8
50.05898.74.5
100.115101.23.1
500.57299.52.5
1001.148100.81.9
5005.76199.11.5
100011.532100.21.2

A linear regression with a 1/x² weighting factor was used. The correlation coefficient (r²) was >0.99.

Table 4: Accuracy and Precision of the Method

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Intra-day Precision (%CV) (n=6)Inter-day Precision (%CV) (n=18)
LLOQ11.03103.07.28.5
Low QC32.9598.35.16.3
Mid QC300304.5101.53.24.1
High QC800792.099.02.83.5

Acceptance criteria for accuracy were within ±15% (±20% for LLOQ) of the nominal concentration, and for precision, the coefficient of variation (%CV) was required to be ≤15% (≤20% for LLOQ).

Table 5: Recovery of DPCPX from Human Plasma

QC LevelConcentration (ng/mL)Mean Peak Area (Extracted)Mean Peak Area (Neat)Recovery (%)
Low QC315,43217,98085.8
Mid QC3001,567,8901,812,34586.5
High QC8004,189,5674,800,12387.3

Mandatory Visualization

Adenosine A1 Receptor Signaling Pathway

Adenosine_A1_Signaling cluster_cytosol Cytosol A1R Adenosine A1 Receptor GPCR Gi/Go Protein A1R->GPCR Activation AC Adenylyl Cyclase GPCR->AC Inhibition PLC Phospholipase C GPCR->PLC Activation cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ATP ATP PKA Protein Kinase A cAMP->PKA Activation PIP2 PIP2 Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC MAPK MAPK Pathway PKC->MAPK

Caption: Adenosine A1 receptor signaling cascade.

Experimental Workflow

Experimental_Workflow start Start sample 50 µL Human Plasma start->sample add_is Add 100 µL IS (this compound in ACN) sample->add_is vortex Vortex 30s add_is->vortex centrifuge Centrifuge 13,000 rpm, 10 min vortex->centrifuge supernatant Transfer 80 µL Supernatant centrifuge->supernatant injection Inject 5 µL into LC-MS/MS supernatant->injection analysis Data Acquisition and Analysis injection->analysis end End analysis->end

Caption: Sample preparation workflow for DPCPX analysis.

Conclusion

This application note presents a robust and high-throughput LC-MS/MS method for the quantification of DPCPX in human plasma using this compound as an internal standard. The simple protein precipitation sample preparation procedure allows for rapid sample processing, making it ideal for supporting drug discovery and development studies. The method demonstrates excellent linearity, accuracy, precision, and recovery, meeting the regulatory requirements for bioanalytical method validation. The provided protocols and data can be readily adapted by researchers and scientists for their specific needs in the quantitative analysis of DPCPX.

References

Application Notes and Protocols: DPCPX in Cerebral Ischemia Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX), a potent and selective A₁ adenosine (B11128) receptor antagonist, for use in cerebral ischemia research models. While the deuterated form, DPCPX-d4, is typically utilized as an internal standard for analytical quantification of DPCPX via mass spectrometry, the biological activity and experimental applications described herein pertain to the non-deuterated compound, DPCPX.

Introduction

DPCPX is a xanthine (B1682287) derivative that acts as a highly selective and potent antagonist for the A₁ adenosine receptor (A₁AR).[1][2] In the central nervous system, A₁ARs play a crucial role in modulating neuronal excitability and neurotransmitter release.[3] The role of A₁AR modulation in the context of cerebral ischemia is complex and subject to ongoing research. While activation of A₁ARs has traditionally been considered neuroprotective, recent studies suggest that chronic antagonism of these receptors with DPCPX may promote neurogenesis, reduce astrocytic differentiation, and improve functional outcomes following ischemic injury.[3][4][5] These findings highlight DPCPX as a valuable pharmacological tool for investigating the nuanced roles of adenosine signaling in stroke pathophysiology and recovery.

Physicochemical Properties and Receptor Affinity

DPCPX is a blood-brain barrier permeable compound, making it suitable for in vivo studies targeting the central nervous system.[2] Its high affinity and selectivity for the A₁ adenosine receptor are critical for precise modulation of this specific signaling pathway.

Table 1: Receptor Binding Affinity of DPCPX

Receptor SubtypeSpeciesKᵢ (nM)Reference
A₁Human3.9[2]
A₁Rat0.46[1]
A₂ₐHuman130[2]
A₂ₐRat340[1]
A₂ₑHuman50 (or 1,000)[2]
A₃Human4,000[2]

Signaling Pathway

DPCPX acts by blocking the canonical A₁ adenosine receptor signaling pathway. A₁ARs are G-protein coupled receptors that, upon activation by adenosine, inhibit adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. By antagonizing this receptor, DPCPX prevents this signaling cascade, which can have various downstream effects, including the modulation of ion channel activity and gene expression.

A1_Adenosine_Receptor_Signaling cluster_membrane Cell Membrane A1R A1 Adenosine Receptor Gi Gi Protein A1R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits Adenosine Adenosine Adenosine->A1R Activates DPCPX DPCPX DPCPX->A1R Blocks ATP ATP ATP->AC Downstream Downstream Effects cAMP->Downstream Modulates

Caption: A1 Adenosine Receptor Signaling Pathway and DPCPX Antagonism.

Experimental Protocols

In Vitro Model: Oxygen-Glucose Deprivation (OGD)

The OGD model is a widely used in vitro method to simulate ischemic conditions in cell cultures or brain slices.

Objective: To assess the effect of DPCPX on neuronal viability and cellular responses to ischemic-like injury.

Methodology:

  • Cell Culture/Slice Preparation: Culture primary neurons, neuronal cell lines (e.g., SH-SY5Y), or prepare acute brain slices (e.g., hippocampal slices).

  • OGD Induction:

    • Replace the normal culture medium with a glucose-free medium.

    • Transfer the cultures or slices to a hypoxic chamber with a controlled atmosphere (e.g., 95% N₂ / 5% CO₂).

    • Incubate for a predetermined duration to induce cellular stress (e.g., 30 minutes to 2 hours).

  • DPCPX Treatment:

    • DPCPX can be added before, during, or after the OGD period, depending on the experimental question (pre-conditioning, treatment, or post-treatment effects).

    • A common concentration for in vitro studies is in the nanomolar to low micromolar range (e.g., 100 nM).[6]

  • Reperfusion: After OGD, return the cells or slices to a normal, oxygenated, glucose-containing medium.

  • Assessment of Outcomes:

    • Cell Viability: Measure using assays such as MTT, LDH release, or trypan blue exclusion.[3]

    • Apoptosis: Evaluate using TUNEL staining or caspase activity assays.

    • Electrophysiology: For brain slices, assess synaptic function recovery (e.g., field excitatory postsynaptic potentials).[3]

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO)

The MCAO model is a common surgical procedure in rodents to induce focal cerebral ischemia, mimicking human stroke.

Objective: To evaluate the therapeutic potential of DPCPX on stroke outcomes, including infarct volume, neurogenesis, and functional recovery.

Methodology:

  • Animal Model: Use adult male Sprague-Dawley rats or C57BL/6 mice.

  • MCAO Surgery:

    • Anesthetize the animal.

    • Induce transient focal ischemia by occluding the middle cerebral artery, typically for 60-90 minutes, using an intraluminal filament.

  • DPCPX Administration:

    • Route: Intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

    • Dosage: A range of doses has been used. For example, a study investigating the reversal of another compound's effects used 0.25 mg/kg (s.c.).[7] Chronic treatment studies have also been performed.[4][5]

    • Timing: Treatment can be initiated before ischemia (pre-treatment) or after the ischemic event (post-treatment) to assess therapeutic effects.

  • Post-Operative Care: Provide appropriate analgesia and monitor the animal's recovery.

  • Assessment of Outcomes:

    • Infarct Volume: At a terminal time point (e.g., 24 hours to 28 days), perfuse the brain and stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) or cresyl violet to quantify the infarct size.[4]

    • Neurological Deficit Scoring: Evaluate motor and sensory deficits using a standardized neurological scoring system.[7]

    • Behavioral Tests: Assess sensorimotor function (e.g., cylinder test, adhesive removal test) and cognitive function (e.g., Morris water maze) at various time points post-MCAO.[3][4]

    • Immunohistochemistry: Analyze brain sections for markers of neurogenesis (e.g., BrdU, DCX, NeuN), astrogliosis (GFAP), and microglial activation.[4][5][7]

    • In Vivo Imaging: Techniques like PET with tracers such as [¹⁸F]FLT can be used to assess cellular proliferation in living animals.[4][5]

MCAO_Workflow cluster_pre_op Pre-Operative cluster_op Surgical Procedure cluster_treatment Treatment cluster_post_op Post-Operative Assessment Animal Rodent Model (Rat or Mouse) Anesthesia Anesthesia Animal->Anesthesia MCAO MCAO Surgery (e.g., 90 min occlusion) Anesthesia->MCAO DPCPX_Admin DPCPX or Vehicle Administration (e.g., 0.25 mg/kg s.c.) MCAO->DPCPX_Admin Reperfusion Behavior Behavioral Tests (Days 1-28) DPCPX_Admin->Behavior Imaging In Vivo Imaging (PET) (e.g., Day 8) Behavior->Imaging Histo Terminal Histology (e.g., Day 28) Imaging->Histo

Caption: Experimental Workflow for DPCPX in an MCAO Model.

Quantitative Data from In Vivo Studies

Chronic treatment with DPCPX has been shown to improve outcomes in rodent MCAO models. The following table summarizes key findings from a study by Ardaya et al. (2025).[4]

Table 2: Effects of Chronic DPCPX Treatment in MCAO Mice

ParameterVehicle-Treated MCAODPCPX-Treated MCAOTime PointSignificance
Infarct VolumeIncreasedSignificantly ReducedDay 28p < 0.05
DCX⁺ Cells (Neuroblasts)BaselineSignificantly IncreasedDay 28p < 0.05
NeuN⁺ Cells (Mature Neurons)BaselineSignificantly IncreasedDay 28p < 0.05
Newborn AstrocytesIncreasedSignificantly ReducedDay 28p < 0.01
Cylinder Test (Forelimb Use)ImpairedSignificantly ImprovedDays 21, 28p < 0.05
Adhesive Removal TestImpairedSignificantly ImprovedPost-Ischemiap < 0.01

Note: This table represents a summary of reported effects. "Baseline" and "Impaired" refer to the state of vehicle-treated animals post-MCAO.[4]

Neuroprotective vs. Neuro-restorative Effects

The role of A₁AR modulation in cerebral ischemia is multifaceted. While acute activation of A₁AR is often considered neuroprotective by reducing excitotoxicity, chronic antagonism with DPCPX appears to promote neuro-restorative processes like neurogenesis. This suggests a temporal duality in the function of A₁AR signaling post-stroke.

DPCPX_Effects cluster_patho Pathophysiology cluster_acute Acute Phase cluster_chronic Chronic Phase (DPCPX Treatment) Ischemia Cerebral Ischemia A1R_Activation Increased Extracellular Adenosine -> A1R Activation Ischemia->A1R_Activation Acute_Effects Neuroprotection (Reduced Excitotoxicity) A1R_Activation->Acute_Effects Potential short-term benefit DPCPX DPCPX Blocks A1R A1R_Activation->DPCPX Target for intervention Neurogenesis Increased Neurogenesis DPCPX->Neurogenesis Astro Reduced Astrogliogenesis DPCPX->Astro Recovery Improved Functional Recovery Neurogenesis->Recovery Astro->Recovery

Caption: Logical Relationship of DPCPX's Neuro-restorative Effects.

Conclusion

DPCPX is a critical research tool for dissecting the role of A₁ adenosine receptor signaling in the context of cerebral ischemia. The available data suggest that while acute A₁AR activation may be beneficial, chronic antagonism with DPCPX promotes long-term recovery by enhancing neurogenesis and improving functional outcomes. These protocols and data provide a framework for researchers to design and implement studies utilizing DPCPX to further explore novel therapeutic strategies for stroke. The deuterated form, this compound, remains an essential companion compound for the accurate quantification of DPCPX in biological samples, ensuring robust pharmacokinetic and pharmacodynamic analyses.

References

Application Notes: Investigating Cancer Cell Proliferation with DPCPX-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DPCPX-d4 is a deuterated analog of 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX), a potent and highly selective antagonist of the adenosine (B11128) A1 receptor (A1R). The adenosine signaling pathway, particularly through the A1R, has been implicated in the regulation of cell proliferation, survival, and apoptosis in various cancer types. Overexpression of A1R is observed in several cancers, including breast and renal cell carcinoma, making it a potential therapeutic target.[1][2] this compound serves as a valuable tool for investigating the role of A1R in cancer cell proliferation and for assessing the anti-cancer potential of A1R antagonists. This document provides detailed application notes and protocols for utilizing this compound in cancer research.

Mechanism of Action

DPCPX acts by competitively blocking the binding of adenosine to the A1R.[3] In cancer cells where A1R signaling promotes proliferation, this compound can inhibit this effect. The downstream consequences of A1R blockade by DPCPX have been shown to involve key signaling pathways that regulate cell cycle progression and apoptosis. In breast cancer cells (MCF-7), DPCPX treatment leads to the upregulation of p53 and caspases (3, 8, and 9), ultimately inducing apoptosis.[1][4] In renal cell carcinoma (RCC) cells, DPCPX has been demonstrated to inhibit tumor progression by suppressing the ERK/JNK signaling pathway, leading to S-phase cell cycle arrest and apoptosis.[2][5]

Data Presentation

The following tables summarize the quantitative data on the effects of DPCPX on various cancer cell lines.

Table 1: IC50 Values of DPCPX in Cancer Cell Lines

Cell LineCancer TypeIC50 ValueIncubation TimeAssayReference
MCF-7Breast Cancer87 nM (0.087 µM)24 hMTT Assay[6][7]
786-ORenal Cell Carcinoma43.0 ± 4.1 µM48 hMTT Assay[1]
ACHNRenal Cell Carcinoma51.8 ± 4.7 µM48 hMTT Assay[1]

Table 2: Effect of DPCPX on Apoptosis in Cancer Cell Lines

Cell LineCancer TypeDPCPX ConcentrationTreatment DurationApoptotic Cells (%)AssayReference
MCF-7Breast Cancer87 nM72 h≥ 65% (inhibition of proliferation)Flow Cytometry (Annexin V/PI)[4][6]
786-ORenal Cell Carcinoma10 µMNot Specified29.61 ± 1.43Flow Cytometry (Annexin V/PI)[1]
786-ORenal Cell Carcinoma25 µMNot Specified45.11 ± 2.34Flow Cytometry (Annexin V/PI)[1]
ACHNRenal Cell Carcinoma10 µMNot Specified30.87 ± 1.65Flow Cytometry (Annexin V/PI)[1]
ACHNRenal Cell Carcinoma25 µMNot Specified38.77 ± 1.36Flow Cytometry (Annexin V/PI)[1]

Table 3: Effect of DPCPX on Cell Cycle Distribution in Renal Cell Carcinoma Cells

Cell LineTreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Reference
786-OControlNot ReportedNot ReportedNot Reported[2]
786-ODPCPXNot ReportedIncreasedNot Reported[2]
ACHNControlNot ReportedNot ReportedNot Reported[2]
ACHNDPCPXNot ReportedIncreasedNot Reported[2]

Experimental Protocols

Here are detailed methodologies for key experiments to investigate the effects of this compound on cancer cell proliferation.

Cell Proliferation Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, 786-O, ACHN)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • After 24 hours, remove the medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for the desired time.

  • Harvest the cells by trypsinization and collect the supernatant (to include floating apoptotic cells).

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • PBS

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for the desired duration.

  • Harvest the cells by trypsinization.

  • Wash the cells with cold PBS.

  • Fix the cells by adding them dropwise into cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

Visualizations

Signaling Pathways

cluster_0 This compound Action on Breast Cancer Cells (MCF-7) cluster_1 This compound Action on Renal Cell Carcinoma Cells DPCPX_d4_MCF7 This compound A1R_MCF7 Adenosine A1 Receptor DPCPX_d4_MCF7->A1R_MCF7 Inhibits p53 p53 Upregulation A1R_MCF7->p53 Leads to Caspases Caspase 3, 8, 9 Activation p53->Caspases Apoptosis_MCF7 Apoptosis Caspases->Apoptosis_MCF7 DPCPX_d4_RCC This compound A1R_RCC Adenosine A1 Receptor DPCPX_d4_RCC->A1R_RCC Inhibits ERK_JNK ERK/JNK Pathway Inhibition A1R_RCC->ERK_JNK Leads to CellCycleArrest S-Phase Arrest ERK_JNK->CellCycleArrest Apoptosis_RCC Apoptosis ERK_JNK->Apoptosis_RCC

Caption: Signaling pathways affected by this compound in cancer cells.

Experimental Workflow

cluster_workflow General Workflow for Investigating this compound Effects cluster_assays Cellular Assays start Cancer Cell Culture treatment Treat with this compound start->treatment proliferation_assay Cell Proliferation (MTT) treatment->proliferation_assay apoptosis_assay Apoptosis (Annexin V/PI) treatment->apoptosis_assay cell_cycle_assay Cell Cycle (PI Staining) treatment->cell_cycle_assay analysis Data Analysis proliferation_assay->analysis apoptosis_assay->analysis cell_cycle_assay->analysis

Caption: Experimental workflow for this compound studies.

References

Application Note and Protocol: Dissolving DPCPX-d4 in DMSO for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DPCPX (8-Cyclopentyl-1,3-dipropylxanthine) is a potent and selective antagonist of the A1 adenosine (B11128) receptor, making it a valuable tool in pharmacological research.[1][2][3][4] This document provides a detailed protocol for the preparation of DPCPX-d4 solutions in dimethyl sulfoxide (B87167) (DMSO) for use in a variety of experimental settings. The deuterated form, this compound, is often used in studies involving mass spectrometry-based detection to differentiate it from the endogenous compound. Given that the physicochemical properties of this compound are nearly identical to those of DPCPX, the following protocol is based on the known characteristics of DPCPX.

DMSO is a versatile aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, rendering it a common choice for preparing stock solutions of water-insoluble substances for biological assays.[5][6][7][8] However, it is crucial to be mindful of DMSO's potential effects on experimental systems, as it can exhibit cytotoxicity at higher concentrations.[5]

Materials and Equipment

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Calibrated pipettes and sterile, disposable tips

  • Analytical balance

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Quantitative Data Summary

The following table summarizes the key quantitative data for DPCPX and DMSO, which are essential for accurate solution preparation.

ParameterValueSource
DPCPX Properties
Molecular Weight (DPCPX)304.39 g/mol [9][10][11][12]
Solubility in DMSOUp to 101.84 mM (31 mg/mL)[11]
Recommended Stock Concentration10 mM[10]
Storage of Powder-20°C for up to 3 years[10][12]
Storage of Stock Solution in DMSO-80°C for up to 1 year[10]
DMSO Properties
Recommended Final Concentration (in vitro)< 0.1% - 1%[5][10]
Recommended Final Concentration (in vivo)< 10% (species dependent)[10]

Experimental Protocol: Preparation of this compound Stock Solution

This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.

4.1. Calculation of Mass

To prepare a 10 mM stock solution, the required mass of this compound needs to be calculated. The molecular weight of DPCPX is 304.39 g/mol . The mass of the deuterium (B1214612) atoms in this compound will slightly increase the molecular weight, but for the purpose of this protocol, the molecular weight of the non-deuterated form is used for an approximate 10 mM solution. For highly sensitive quantitative assays, the exact molecular weight of this compound from the manufacturer should be used.

  • Formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )

  • Example for 1 mL of 10 mM stock solution:

    • Mass (mg) = 10 mM x 1 mL x 304.39 g/mol = 3.0439 mg

4.2. Step-by-Step Procedure

  • Weighing: Carefully weigh out the calculated amount of this compound powder using an analytical balance.

  • Transfer: Transfer the weighed powder into a sterile microcentrifuge tube or an amber glass vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • For enhanced dissolution, sonication is recommended.[10] Place the tube in a sonicator bath for 5-10 minutes, or until the solution is clear and all solid has dissolved. Gentle warming can also aid in dissolution.[9]

  • Storage:

    • Once fully dissolved, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage (up to one year).[10] For short-term storage (up to one month), -20°C is acceptable.[4]

Preparation of Working Solutions

For most experiments, the concentrated stock solution will need to be diluted to a final working concentration in the appropriate cell culture medium or buffer.

5.1. Serial Dilutions

  • Perform serial dilutions of the 10 mM this compound stock solution in DMSO or the final assay buffer to achieve the desired intermediate concentrations.

  • When preparing the final working solution, ensure that the final concentration of DMSO is kept to a minimum to avoid solvent-induced artifacts.[5] It is recommended to keep the final DMSO concentration below 0.1% for most in vitro cell-based assays.[10]

5.2. Example Dilution Calculation

To prepare a 10 µM working solution from a 10 mM stock solution in a final volume of 1 mL:

  • Formula: C1V1 = C2V2

    • (10 mM) x V1 = (10 µM) x (1 mL)

    • (10,000 µM) x V1 = (10 µM) x (1000 µL)

    • V1 = (10 µM x 1000 µL) / 10,000 µM = 1 µL

  • Add 1 µL of the 10 mM stock solution to 999 µL of the assay buffer. The final DMSO concentration will be 0.1%.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the general signaling pathway involving the A1 adenosine receptor and the experimental workflow for preparing the this compound solution.

cluster_0 A1 Adenosine Receptor Signaling Adenosine Adenosine A1R A1 Receptor Adenosine->A1R Activates Gi Gi Protein A1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to DPCPX This compound DPCPX->A1R Antagonizes

Caption: A1 Adenosine Receptor Signaling Pathway.

cluster_1 This compound Solution Preparation Workflow start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex & Sonicate add_dmso->dissolve stock 10 mM Stock Solution dissolve->stock aliquot Aliquot for Storage stock->aliquot dilute Prepare Working Dilutions stock->dilute store Store at -80°C aliquot->store end Ready for Experiment dilute->end

Caption: Experimental Workflow for this compound Solution Preparation.

References

Application Notes and Protocols for Administering DPCPX-d4 in Behavioral Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of DPCPX-d4, a deuterated analog of the potent and selective adenosine (B11128) A1 receptor antagonist, in behavioral neuroscience research. This document outlines its mechanism of action, provides detailed protocols for common behavioral assays, and summarizes quantitative data from relevant studies to facilitate experimental design and execution.

Introduction to this compound

DPCPX (8-Cyclopentyl-1,3-dipropylxanthine) is a highly selective antagonist for the adenosine A1 receptor.[1][2][3] The deuterated form, this compound, is often used in research to alter the compound's metabolic profile for pharmacokinetic studies, without significantly changing its pharmacological activity. By blocking the inhibitory effects of endogenous adenosine at the A1 receptor, this compound can modulate neuronal activity and influence a variety of behaviors.

Mechanism of Action: Adenosine A1 receptor activation, a G-protein coupled receptor, typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[2][4] It can also activate potassium channels and inhibit calcium channels.[4] By antagonizing this receptor, this compound prevents these inhibitory effects, leading to increased neuronal excitability and neurotransmitter release. This mechanism underlies its observed effects on arousal, cognition, and mood-related behaviors.[5]

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing DPCPX to modulate behavior in rodents. These data can serve as a starting point for dose-selection and experimental design.

Table 1: Dose-Response Effects of DPCPX in Behavioral Assays (Mice)

Behavioral AssaySpecies/StrainRoute of AdministrationDose (mg/kg)Observed EffectReference
Forced Swim Test (FST)MiceIntraperitoneal (i.p.)1No significant effect on immobility time[6][7]
Forced Swim Test (FST)MiceIntraperitoneal (i.p.)2Significant decrease in immobility time (antidepressant-like effect)[6][7][8][9]
Forced Swim Test (FST)MiceIntraperitoneal (i.p.)4Significant decrease in immobility time (antidepressant-like effect)[6][7][8][9]
Tail Suspension Test (TST)MiceIntraperitoneal (i.p.)2Exhibited antidepressant activity[6][7][8][9]
Tail Suspension Test (TST)MiceIntraperitoneal (i.p.)4Exhibited antidepressant activity[6][7][8][9]
Open Field TestNontransgenic MiceNot SpecifiedNot SpecifiedReduced degree of exploration (anxiolytic effect with chronic administration)[10][11]
Morris Water MazeNontransgenic MiceNot SpecifiedNot SpecifiedWorsened long-term memory (chronic administration)[10][11]

Table 2: Pharmacokinetic Parameters of DPCPX (Rodents)

SpeciesRoute of AdministrationDose (mg/kg)Key FindingsReference
RatsIntravenous (i.v.)0.1Rapid cardiovascular responses observed within 5 minutes[12]
RatsIntradiaphragmatic (nanoconjugate)0.00015Sustained release and long-term recovery in a spinal cord injury model[13]

Experimental Protocols

Detailed methodologies for key behavioral experiments are provided below.

Forced Swim Test (FST)

The FST is a widely used assay to assess depressive-like behavior in rodents.

Materials:

  • Transparent cylindrical glass containers (50 cm height, 20 cm diameter)

  • Water (23-25°C)

  • Video recording equipment

  • This compound solution and vehicle control

  • Syringes and needles for administration

Protocol:

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection) 30 minutes prior to the test.[8]

  • Apparatus Preparation: Fill the cylinders with water to a depth where the mouse cannot touch the bottom with its hind legs or tail (approximately 15 cm).[1][8]

  • Test Procedure:

    • Gently place each mouse into a separate water-filled cylinder.

    • Record the behavior of the mice for a total of 6 minutes.[1]

  • Data Analysis: Score the duration of time spent immobile, struggling, and swimming during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only movements necessary to keep its head above water.[1] An increase in immobility time is interpreted as a depressive-like state.

Open Field Test

The open field test is used to evaluate general locomotor activity and anxiety-like behavior.

Materials:

  • Open field arena (e.g., 44.5 x 44.5 x 20 cm clear Plexiglas)

  • Video tracking system with analysis software

  • This compound solution and vehicle control

  • Disinfectant (e.g., 70% ethanol (B145695) or 10% Nolvasan)

Protocol:

  • Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes prior to the test.[3][14]

  • Drug Administration: Administer this compound or vehicle at the desired time point before the test.

  • Apparatus Preparation: Clean the arena thoroughly with disinfectant before each trial to eliminate olfactory cues.

  • Test Procedure:

    • Gently place the mouse in the center or periphery of the arena.[3]

    • Allow the mouse to explore the arena for a predetermined duration (typically 5-20 minutes).[3]

    • The video tracking system will record the animal's movements.

  • Data Analysis: Analyze the recorded data for parameters such as total distance traveled, velocity, time spent in the center versus the periphery of the arena, and rearing frequency. Increased time in the periphery (thigmotaxis) is often interpreted as anxiety-like behavior.

Morris Water Maze (MWM)

The MWM is a classic behavioral task to assess hippocampal-dependent spatial learning and memory.

Materials:

  • Circular pool (120-150 cm in diameter) filled with opaque water (22-25°C)

  • Submerged escape platform (10 cm in diameter)

  • High-contrast visual cues placed around the room

  • Video tracking system

  • This compound solution and vehicle control

Protocol:

  • Drug Administration: Administer this compound or vehicle daily as per the experimental design, often for several weeks leading up to and during behavioral testing.

  • Acquisition Phase (e.g., 5-7 days):

    • Habituation (Day 1): Allow the mouse to swim freely for 60 seconds without the platform. Then, guide it to a visible platform and allow it to remain there for 20-30 seconds.[15]

    • Training Trials: Conduct 4 trials per day for each mouse.[15]

    • For each trial, place the mouse in the water at one of four quasi-random starting positions.

    • Allow the mouse to swim and locate the hidden platform. The maximum trial duration is typically 60-90 seconds.[15]

    • If the mouse finds the platform, allow it to stay for 15-30 seconds. If it fails, gently guide it to the platform for the same duration.[15]

  • Probe Trial (24 hours after the last acquisition trial):

    • Remove the escape platform from the pool.

    • Place the mouse in the maze at a novel starting position and allow it to swim for 60 seconds.[16]

  • Data Analysis: The video tracking system will record escape latency (time to find the platform), swim speed, and path length during the acquisition phase. During the probe trial, the key measure is the time spent in the target quadrant where the platform was previously located.

Visualizations

Signaling Pathway of Adenosine A1 Receptor Antagonism

Adenosine_A1_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A1R Adenosine A1 Receptor Adenosine->A1R Activates DPCPX_d4 This compound DPCPX_d4->A1R Blocks Increased_Neuronal_Activity Increased Neuronal Activity DPCPX_d4->Increased_Neuronal_Activity Leads to G_protein Gi/o Protein A1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates K_channel K+ Channel G_protein->K_channel Opens Ca_channel Ca2+ Channel G_protein->Ca_channel Closes cAMP cAMP AC->cAMP Decreases Neuronal_Activity Decreased Neuronal Activity cAMP->Neuronal_Activity IP3_DAG IP3 / DAG PLC->IP3_DAG Increases IP3_DAG->Neuronal_Activity K_channel->Neuronal_Activity Ca_channel->Neuronal_Activity

Caption: Adenosine A1 receptor signaling and its antagonism by this compound.

Experimental Workflow for Behavioral Testing

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Randomization Randomization into Treatment Groups Animal_Acclimation->Randomization Drug_Preparation This compound / Vehicle Preparation Drug_Admin Drug Administration Drug_Preparation->Drug_Admin Randomization->Drug_Admin Behavioral_Test Behavioral Testing (e.g., FST, OFT, MWM) Drug_Admin->Behavioral_Test Data_Collection Data Collection (Video Tracking) Behavioral_Test->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation

Caption: General experimental workflow for behavioral studies with this compound.

References

Troubleshooting & Optimization

Optimizing DPCPX-d4 concentration for in vitro assays.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Optimizing DPCPX-d4 Concentration in In Vitro Assays.

This guide is designed for researchers, scientists, and drug development professionals to provide comprehensive support for the effective use of this compound in your experiments. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the successful optimization of this compound concentration in your in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is DPCPX and this compound?

A1: DPCPX (8-Cyclopentyl-1,3-dipropylxanthine) is a potent and highly selective antagonist of the adenosine (B11128) A1 receptor (A1R).[1] It is a xanthine (B1682287) derivative that competitively blocks the A1R, thereby inhibiting the downstream signaling pathways initiated by adenosine.[2] this compound is a deuterated version of DPCPX, meaning some hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it useful as an internal standard in mass spectrometry-based assays or as a tracer in radioligand binding studies. For the purposes of optimizing its pharmacological effect, its biological activity is considered identical to that of unlabeled DPCPX.

Q2: What is the mechanism of action of DPCPX?

A2: DPCPX exerts its effects by selectively binding to and blocking the adenosine A1 receptor, a G protein-coupled receptor (GPCR).[3][4] Activation of the A1R by its endogenous ligand, adenosine, typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5][6] By antagonizing this receptor, DPCPX prevents the adenosine-mediated decrease in cAMP.[7] The A1R is also coupled to other signaling pathways, including the activation of potassium channels and inhibition of calcium channels, which are also blocked by DPCPX.[6]

Q3: How should I prepare and store this compound stock solutions?

A3: DPCPX is soluble in DMSO and ethanol. For in vitro assays, it is recommended to prepare a high-concentration stock solution in 100% DMSO, for example, at 10 mM. This stock solution can be stored at -20°C or -80°C for several months. When preparing working solutions, the DMSO stock should be serially diluted in the assay buffer or cell culture medium. It is crucial to ensure the final DMSO concentration in the assay does not exceed a level that is toxic to the cells, typically below 0.5%.

Q4: What is a typical effective concentration range for DPCPX in in vitro assays?

A4: The effective concentration of DPCPX can vary significantly depending on the cell type, the expression level of the A1 receptor, the specific assay being performed, and the concentration of the competing agonist (adenosine).[8][9] However, based on its high affinity for the A1 receptor (Ki values are in the low nanomolar range), a good starting point for a dose-response curve is between 1 nM and 10 µM.[1][2][10][11]

Troubleshooting Guide

This section addresses common issues that may arise during the optimization of this compound concentration.

Problem Possible Cause(s) Suggested Solution(s)
No or low antagonist activity observed. 1. This compound concentration is too low. 2. Agonist concentration is too high. 3. Low or no A1 receptor expression in the cell line. 4. Compound degradation. 5. Incorrect assay setup. 1. Perform a wider dose-response curve, from picomolar to micromolar concentrations.2. If using an exogenous agonist, consider reducing its concentration. An EC80 concentration of the agonist is often recommended for antagonist assays.[8]3. Verify A1 receptor expression in your cell line using techniques like qPCR, Western blot, or radioligand binding.4. Prepare fresh stock solutions and dilutions for each experiment. Ensure proper storage of the compound.5. Review the experimental protocol to ensure all steps were performed correctly.
High background signal or off-target effects. 1. This compound concentration is too high, leading to non-specific binding. 2. The compound may have off-target effects at high concentrations. 1. Use the lowest effective concentration of this compound that gives a robust signal. Refer to dose-response curves to determine the optimal concentration.2. While DPCPX is highly selective for A1R, at very high concentrations it may interact with other adenosine receptors (A2A, A2B). Consult the literature for known off-target effects and consider using a structurally different A1R antagonist as a control.
Inconsistent results between experiments. 1. Variability in cell culture conditions (e.g., cell passage number, confluency). 2. Inconsistent preparation of reagents. 3. Pipetting errors. 1. Use cells within a consistent passage number range and seed them to reach a consistent confluency at the time of the assay.2. Prepare fresh reagents for each experiment and ensure accurate dilutions.3. Calibrate pipettes regularly and use proper pipetting techniques.
Precipitation of the compound in the assay medium. 1. The solubility limit of this compound has been exceeded. 2. High final DMSO concentration. 1. When diluting the DMSO stock solution, add it to the medium slowly while vortexing. If precipitation persists, consider preparing a lower concentration stock solution.2. Ensure the final DMSO concentration in the assay medium is below 0.5%.
Observed cytotoxicity. 1. The compound is toxic to the cells at the tested concentrations. 2. The final DMSO concentration is too high. 1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your specific cell line.2. Keep the final DMSO concentration below 0.5%.

Experimental Protocols

Protocol 1: Determining the Optimal this compound Concentration using a cAMP Assay

This protocol describes how to determine the IC50 of this compound in a cell line expressing the adenosine A1 receptor.

Materials:

  • Cells expressing the adenosine A1 receptor (e.g., CHO-K1 cells stably expressing human A1R)

  • Cell culture medium

  • This compound

  • An A1R agonist (e.g., N6-Cyclopentyladenosine, CPA)

  • Forskolin

  • cAMP assay kit

  • Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA)

Procedure:

  • Cell Preparation: Seed the cells in a 96-well plate at a predetermined optimal density and culture overnight.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of this compound in assay buffer to create a range of concentrations (e.g., 10 µM to 10 pM).

    • Prepare a stock solution of the agonist (CPA) and determine its EC80 concentration in a separate agonist dose-response experiment.

    • Prepare a solution of CPA at 2x its EC80 concentration and a solution of Forskolin (e.g., at 10 µM).

  • Assay:

    • Wash the cells with assay buffer.

    • Add the different concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 30 minutes) at 37°C.

    • Add the CPA (at its EC80) and Forskolin solution to the wells.

    • Incubate for another pre-determined time (e.g., 30 minutes) at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP concentration against the log of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.

Data Presentation

Table 1: Reported In Vitro Activity of DPCPX

ParameterReceptorSpeciesAssay TypeValueReference
KiAdenosine A1HumanRadioligand Binding3.9 nM
KiAdenosine A2AHumanRadioligand Binding130 nM
KiAdenosine A2BHumanRadioligand Binding50 nM
KiAdenosine A3HumanRadioligand Binding4000 nM
IC50Adenosine A1HumancAMP Assay2.0 - 3.6 nM[11]
IC50Adenosine A1HumanRadioligand Binding25 nM[11]

Visualizations

Adenosine A1 Receptor Signaling Pathway

G_protein_signaling cluster_membrane Cell Membrane A1R Adenosine A1 Receptor G_protein Gi/o Protein A1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Adenosine Adenosine Adenosine->A1R Activates DPCPX This compound DPCPX->A1R Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., decreased neuronal activity) PKA->Cellular_Response Leads to

Caption: Adenosine A1 receptor signaling pathway and the inhibitory action of DPCPX.

Experimental Workflow for this compound Concentration Optimization

experimental_workflow start Start: Define Experimental Goal protocol_design Design Experiment: - Select cell line - Choose assay (e.g., cAMP) - Determine agonist & concentration start->protocol_design stock_prep Prepare Stock Solutions: - this compound in DMSO - Agonist in appropriate solvent protocol_design->stock_prep dose_response Perform Dose-Response Experiment: - Wide range of this compound concentrations - Fixed agonist concentration (e.g., EC80) stock_prep->dose_response data_analysis Analyze Data: - Plot dose-response curve - Calculate IC50 dose_response->data_analysis decision Results Optimal? data_analysis->decision troubleshoot Troubleshoot: - Adjust concentrations - Check cell health - Verify reagents decision->troubleshoot No end End: Optimal Concentration Determined decision->end Yes troubleshoot->dose_response

Caption: Workflow for optimizing this compound concentration in in vitro assays.

Troubleshooting Logic Diagram

troubleshooting_logic start Problem: No/Low Antagonist Effect check_conc Is this compound concentration sufficiently high? start->check_conc increase_conc Action: Increase this compound concentration range check_conc->increase_conc No check_agonist Is agonist concentration too high? check_conc->check_agonist Yes final_check Re-run experiment with optimized parameters increase_conc->final_check decrease_agonist Action: Decrease agonist concentration (e.g., to EC80) check_agonist->decrease_agonist Yes check_receptor Does the cell line express A1 receptors? check_agonist->check_receptor No decrease_agonist->final_check verify_receptor Action: Verify receptor expression (qPCR, Western Blot) check_receptor->verify_receptor No check_reagents Are reagents fresh and correctly prepared? check_receptor->check_reagents Yes verify_receptor->final_check prepare_fresh Action: Prepare fresh reagents and dilutions check_reagents->prepare_fresh No check_reagents->final_check Yes prepare_fresh->final_check

Caption: A logical approach to troubleshooting common issues with this compound assays.

References

How to prevent DPCPX-d4 precipitation in buffers.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical information and troubleshooting strategies to prevent the precipitation of DPCPX-d4 in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it precipitate in aqueous buffers?

DPCPX (8-Cyclopentyl-1,3-dipropylxanthine) is a potent and highly selective antagonist for the adenosine (B11128) A1 receptor.[1][2][3] The "-d4" designation indicates that the molecule has been deuterated, which is common for use in mass spectrometry-based assays. DPCPX is a xanthine (B1682287) derivative with significant hydrophobic character due to its cyclopentyl and dipropyl groups, leading to very low solubility in water.[4][5] One study reports its solubility at pH 7.4 to be as low as 3.1 µg/mL.[6] This inherent hydrophobicity is the primary reason it precipitates when introduced into aqueous buffer systems.

Q2: What is the recommended first step to dissolve this compound?

The universally recommended method is to first prepare a concentrated stock solution in a water-miscible organic solvent before diluting it into your final aqueous buffer.[1][7] Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are the most commonly cited solvents for this purpose.[1][4] Attempting to dissolve this compound directly in an aqueous buffer will almost certainly result in precipitation.

Q3: What is the maximum recommended final concentration of organic solvent (e.g., DMSO) in a typical cell-based assay?

While this depends on the specific cell line and assay sensitivity, a final concentration of DMSO at or below 1% is generally considered safe for most in vitro experiments. For sensitive applications, this should be optimized, and a solvent-only control must always be included in the experimental design.

Q4: How should I store my this compound solutions?

Solid DPCPX can be stored at room temperature.[1] If you prepare a stock solution in an organic solvent, it is best to prepare it fresh on the day of use.[1] If storage is necessary, aliquot the stock solution into single-use volumes and store at -20°C for up to one month.[1] Before use, allow the solution to fully equilibrate to room temperature and visually inspect to ensure no precipitate has formed.[1]

Troubleshooting Guide: Preventing Precipitation

This section addresses specific issues that can lead to this compound precipitation and provides strategies to overcome them.

Issue 1: Precipitate forms immediately upon dilution of the stock solution into the aqueous buffer.

This is the most common problem and is typically caused by the compound's low aqueous solubility limit being exceeded.

Root Cause Analysis & Solutions:

  • Localized High Concentration: Adding the aqueous buffer to the small volume of stock solution creates an environment that is initially high in the organic solvent, but as more buffer is added, the compound crashes out.

    • Solution: Always add the stock solution dropwise to the vigorously stirring or vortexing aqueous buffer. This rapid dispersion helps prevent the local concentration from exceeding the solubility limit.

  • Final Concentration is Too High: The desired final concentration of this compound in the aqueous buffer may simply be above its solubility limit, even with a small amount of co-solvent.

    • Solution: Lower the final concentration of this compound if your experimental design allows.

  • Buffer Composition: The pH and ionic strength of your buffer can influence the solubility of small molecules.

    • Solution: While specific data for DPCPX is limited, you can empirically test a range of pH values for your buffer to see if solubility improves.[8] However, this must be balanced with the pH requirements of your experiment.

Issue 2: The solution is clear initially but forms a precipitate over time.

This indicates that the solution is supersaturated and unstable.

Root Cause Analysis & Solutions:

  • Temperature Changes: Solubility is often temperature-dependent. A solution prepared at room temperature might precipitate if moved to a colder environment (e.g., 4°C).

    • Solution: Prepare and use the solutions at a constant, controlled temperature. If experiments are run at 37°C, ensure the final dilution is also performed and maintained at this temperature.

  • Slow Crystallization: The compound may take time to nucleate and form visible crystals.

    • Solution 1: Increase Co-solvent Percentage: If your experimental system can tolerate it, slightly increasing the final percentage of the organic co-solvent (e.g., from 0.5% to 1% DMSO) can help maintain solubility.

    • Solution 2: Use Excipients (for in vivo or specialized assays): For animal studies or other specific applications, surfactants or other excipients can be used to create a stable suspension or microemulsion. A 1% solution of Tween 80 has been used to suspend DPCPX for intraperitoneal injections.[9] Another formulation for animal use involves a combination of DMSO, PEG300, and Tween80.[10]

Data Presentation

Table 1: Solubility of DPCPX in Various Solvents

SolventReported SolubilityMolar Equivalent (MW=304.39)Source(s)
Water (pH 7.4) Insoluble; 3.1 µg/mL~0.01 mM[4][6]
DMSO ≥13.57 mg/mL to 31 mg/mL≥44.6 mM to 101.8 mM[4][10]
5 mM5 mM[1]
Ethanol ≥8.16 mg/mL≥26.8 mM[4]
10 mM10 mM[1]
Methanol Soluble (unquantified)-[11]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Calculate Mass: Determine the mass of this compound required. For 1 mL of a 10 mM solution (MW = 304.39 g/mol , assuming d4 has negligible impact on MW for this purpose):

    • Mass = 10 mmol/L * 1 L/1000 mL * 1 mL * 304.39 g/mol = 0.00304 g = 3.04 mg.

  • Weigh Compound: Accurately weigh 3.04 mg of this compound powder into a sterile microcentrifuge tube.

  • Add Solvent: Add 1 mL of high-purity, anhydrous DMSO to the tube.

  • Dissolve: Vortex thoroughly for 1-2 minutes. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.

  • Verify: Ensure the solution is completely clear and free of any visible particulates.

  • Store: Use immediately or aliquot and store at -20°C.

Protocol 2: Dilution of Stock Solution into Aqueous Buffer
  • Prepare Buffer: Dispense the final volume of your desired aqueous buffer (e.g., 990 µL of PBS for a 1:100 dilution) into a sterile tube.

  • Begin Mixing: Place the tube on a vortexer at medium speed or use a magnetic stirrer.

  • Add Stock: While the buffer is actively mixing, slowly add the required volume of the this compound stock solution (e.g., 10 µL of 10 mM stock to get a final concentration of 100 µM).

  • Continue Mixing: Allow the solution to mix for another 30-60 seconds to ensure homogeneity.

  • Inspect: Visually check the final solution against a backlight for any signs of cloudiness or precipitate (Tyndall effect). The solution should remain perfectly clear.

Visualizations

TroubleshootingWorkflow cluster_solutions Troubleshooting Steps start Start: Prepare this compound Buffer Solution prep_stock Prepare concentrated stock in 100% DMSO or Ethanol start->prep_stock dilute Add stock solution dropwise to vigorously stirring aqueous buffer prep_stock->dilute check Precipitate Observed? dilute->check success Solution is Clear: Proceed with Experiment check->success No lower_conc 1. Lower final this compound concentration check->lower_conc Yes fail Precipitate Persists adjust_ph 2. Empirically test buffer pH lower_conc->adjust_ph add_cosolvent 3. Increase co-solvent % (e.g., 0.5% to 1% DMSO) or add surfactant (e.g., Tween) adjust_ph->add_cosolvent add_cosolvent->fail

Caption: Troubleshooting workflow for preventing this compound precipitation.

A1_Signaling_Pathway Adenosine Adenosine (Agonist) A1R Adenosine A1 Receptor (GPCR) Adenosine->A1R Activates DPCPX DPCPX (Antagonist) DPCPX->A1R Blocks Gi Gi Protein A1R->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) cAMP->Response Leads to

Caption: Simplified signaling pathway of the Adenosine A1 receptor and its antagonism by DPCPX.

References

Technical Support Center: Improving DPCPX-d4 Delivery Across the Blood-Brain Barrier

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in delivering DPCPX-d4 across the blood-brain barrier (BBB).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its delivery across the blood-brain barrier (BBB) a concern?

A1: this compound is the deuterated form of 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX), a potent and selective antagonist of the adenosine (B11128) A1 receptor.[1] For this compound to exert its effects on the central nervous system (CNS), it must effectively cross the BBB, a highly selective barrier that protects the brain from harmful substances.[2] While DPCPX itself is known to be a blood-brain barrier permeable xanthine (B1682287) derivative, optimizing its delivery is crucial for achieving therapeutic concentrations in the brain and ensuring consistent experimental results.[3][4]

Q2: What are the primary mechanisms by which a small molecule like this compound can cross the BBB?

A2: Small molecules like this compound can cross the BBB through several mechanisms:

  • Passive Transcellular Diffusion: This is a key mechanism for lipophilic small molecules to cross the BBB. The molecule dissolves in and diffuses across the endothelial cell membranes.[5]

  • Carrier-Mediated Transport (CMT): Some molecules are transported across the BBB by specific protein carriers.[6] It is not definitively known if DPCPX is a substrate for a specific uptake transporter.

  • Paracellular Diffusion: This route, through the tight junctions between endothelial cells, is generally restricted for most drugs but can be a pathway for very small, water-soluble molecules.[5]

Q3: How does deuteration of DPCPX to this compound potentially affect its BBB permeability?

A3: Deuteration, the replacement of hydrogen with its isotope deuterium, can sometimes influence the metabolic stability and pharmacokinetic properties of a compound. While research suggests that partial deuteration can alter BBB function under certain conditions, the specific impact of deuterating DPCPX on its intrinsic permeability is not well-documented.[7] However, increased metabolic stability due to deuteration could lead to higher plasma concentrations and consequently, a greater amount of the drug reaching the brain over time.

Q4: What are the key physicochemical properties of DPCPX relevant to BBB penetration?

A4: The following properties of DPCPX are important for its ability to cross the BBB:

PropertyValueSignificance for BBB Penetration
Molecular Weight 304.39 g/mol []Below the general threshold of 400-500 Da, which is favorable for passive diffusion across the BBB.[2]
Formula C₁₆H₂₄N₄O₂[]Provides information on the elemental composition.
Solubility Soluble in DMSO and ethanol; insoluble in water.[1][9]Lipophilicity is a key factor for passive transcellular diffusion. Poor water solubility can be a challenge for formulation but indicates a non-polar nature that can favor membrane crossing.

Q5: Could efflux transporters like P-glycoprotein (P-gp) limit the brain uptake of this compound?

A5: It is possible. P-glycoprotein (P-gp) is an efflux transporter highly expressed at the BBB that actively pumps a wide range of xenobiotics out of the brain.[10] Some xanthine derivatives are known substrates of P-gp. If this compound is a P-gp substrate, its accumulation in the brain could be significantly limited.[11] Investigating whether this compound is a P-gp substrate is a critical step in troubleshooting low brain concentrations.

Troubleshooting Guides

Issue 1: Low Brain-to-Plasma Concentration Ratio of this compound in In Vivo Studies

This common issue suggests poor BBB penetration or rapid clearance from the brain.

Possible CauseSuggested Troubleshooting StepRationale
High Efflux by Transporters (e.g., P-gp) Co-administer this compound with a known P-gp inhibitor (e.g., verapamil, cyclosporin (B1163) A) in your animal model.A significant increase in the brain-to-plasma ratio in the presence of an inhibitor strongly suggests that this compound is an efflux transporter substrate.[11]
Poor Physicochemical Properties for Passive Diffusion Although DPCPX is lipophilic, formulation strategies can be employed. Consider formulating this compound in a lipid-based nanoparticle or liposome.Enhancing the lipophilicity through formulation can improve passive diffusion across the BBB.[3]
Rapid Metabolism in the Brain Analyze brain homogenates for this compound metabolites.While deuteration may slow metabolism, it's important to confirm that the compound is not being rapidly degraded within the CNS.
Suboptimal Formulation Experiment with different formulation strategies such as prodrugs or nanoparticle encapsulation.Advanced formulations can bypass or enhance transport across the BBB.[12][13]
Issue 2: Inconsistent or Low Permeability in In Vitro BBB Models (e.g., PAMPA, Transwell)
Possible CauseSuggested Troubleshooting StepRationale
Poor Solubility in Assay Buffer Ensure this compound is fully solubilized in the donor compartment. The use of a co-solvent like DMSO (typically <1%) may be necessary.Precipitation of the compound will lead to an underestimation of its permeability.
Cell Monolayer Integrity Issues (Transwell models) Regularly measure the Trans-Endothelial Electrical Resistance (TEER) to ensure a tight monolayer has formed. Use a positive and negative control for permeability (e.g., propranolol (B1214883) and sucrose).A leaky cell monolayer will result in artificially high permeability values for all compounds.[14]
Efflux Transporter Activity Perform bidirectional permeability assays (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 suggests active efflux.This will help determine if P-gp or other efflux transporters are limiting the transport of this compound across the cell monolayer.
Incorrect pH of Assay Buffer Ensure the pH of the buffer is physiological (around 7.4) and stable throughout the experiment.Changes in pH can affect the ionization state of the compound and its interaction with the membrane.

Experimental Protocols

Protocol 1: In Vitro Parallel Artificial Membrane Permeability Assay (PAMPA) for BBB Permeability Screening

Objective: To assess the passive permeability of this compound across an artificial lipid membrane mimicking the BBB.

Methodology:

  • Preparation of the PAMPA Plate: A filter plate is coated with a lipid solution (e.g., a mixture of phospholipids (B1166683) in dodecane) to form an artificial membrane.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a phosphate (B84403) buffer (pH 7.4) to the final desired concentration, ensuring the final DMSO concentration is low (e.g., <1%).

  • Assay Procedure:

    • Add the this compound solution to the donor wells of the PAMPA plate.

    • Add fresh buffer to the acceptor wells.

    • Incubate the plate for a defined period (e.g., 4-18 hours) at room temperature.

  • Quantification: After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A] / [C_equilibrium])) Where:

    • V_D = volume of donor well

    • V_A = volume of acceptor well

    • A = filter area

    • t = incubation time

    • [C_A] = concentration in the acceptor well

    • [C_equilibrium] = equilibrium concentration

Data Interpretation:

Papp (x 10⁻⁶ cm/s)Predicted BBB Permeability
> 4.0High
2.0 - 4.0Medium
< 2.0Low

(Note: These are general guidelines, and the classification can vary between different PAMPA systems.)[6]

Protocol 2: Nanoparticle Formulation of this compound for Enhanced BBB Delivery

Objective: To encapsulate this compound into polymeric nanoparticles to potentially improve its stability and transport across the BBB.

Methodology (using a modified nanoprecipitation method for a xanthine derivative):

  • Organic Phase Preparation: Dissolve this compound and a biodegradable polymer (e.g., chitosan) in a suitable organic solvent.

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., Tween 80).

  • Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under constant stirring. The polymer and drug will precipitate to form nanoparticles.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator.

  • Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles and remove any unencapsulated drug and excess surfactant. Resuspend the nanoparticles in a suitable buffer.

  • Characterization:

    • Particle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS).

    • Encapsulation Efficiency: Determine the amount of this compound in the nanoparticles compared to the initial amount used.

    • Morphology: Visualize the nanoparticles using Transmission Electron Microscopy (TEM).

In Vivo Administration: The nanoparticle suspension can then be administered to animal models (e.g., via intravenous injection) to evaluate its effect on the brain-to-plasma concentration ratio of this compound.[9]

Visualizations

BBB_Transport_Mechanisms cluster_0 Blood Vessel Lumen cluster_1 Blood-Brain Barrier (Endothelial Cell) cluster_2 Brain Parenchyma blood This compound passive Passive Transcellular Diffusion blood->passive Lipophilicity cmt Carrier-Mediated Transport (CMT) blood->cmt brain This compound passive->brain cmt->brain efflux P-glycoprotein (Efflux Pump) efflux->blood brain->efflux ATP-dependent

Caption: Mechanisms of this compound transport across the blood-brain barrier.

Nanoparticle_Formulation_Workflow cluster_0 Preparation cluster_1 Formulation cluster_2 Purification & Characterization organic This compound + Polymer in Organic Solvent nanoprecipitation Nanoprecipitation (Stirring) organic->nanoprecipitation aqueous Surfactant in Water aqueous->nanoprecipitation evaporation Solvent Evaporation nanoprecipitation->evaporation purification Centrifugation/ Resuspension evaporation->purification characterization DLS, TEM, EE% purification->characterization final_product This compound Nanoparticles purification->final_product

Caption: Experimental workflow for this compound nanoparticle formulation.

References

Acute vs chronic DPCPX-d4 administration side effects.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DPCPX-d4. This resource is designed to assist researchers, scientists, and drug development professionals in their experimental use of this selective adenosine (B11128) A1 receptor antagonist. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues you may encounter.

A note on nomenclature: The information provided is primarily based on studies involving DPCPX. This compound is a deuterated form of DPCPX, often utilized to modify pharmacokinetic properties. The core pharmacological activity and, consequently, the side effect profile are expected to be comparable.

Frequently Asked Questions (FAQs)

Q1: What are the potential side effects of acute this compound administration?

A1: Acute administration of DPCPX in preclinical rodent models has been associated with behavioral changes. It has been observed to have an anxiogenic (anxiety-producing) effect in some studies.[1] However, at therapeutic doses in other experimental contexts, such as those exploring its antidepressant-like effects, no significant changes in spontaneous locomotor activity have been reported.[2][3] Researchers should carefully monitor for behavioral changes, particularly those related to anxiety, during acute administration.

Q2: What are the known side effects of chronic this compound administration?

A2: Chronic administration of DPCPX has shown a different side effect profile compared to acute administration. Notably, a transient weight loss has been observed in rats during the first two weeks of treatment, with recovery to normal weight by day 56.[4][5] In contrast to acute administration, chronic treatment has been associated with an anxiolytic (anxiety-reducing) effect.[1] One of the most significant findings is the potential for impairment of long-term spatial memory with chronic use.[1] Despite these effects, studies have reported no overt signs of toxicity, significant motor deficits, histological tissue damage, or organ abnormalities at the doses tested.[1][4][5]

Q3: My animals are losing weight after this compound administration. Is this expected, and what should I do?

A3: Yes, transient weight loss is a documented side effect, particularly with chronic administration. In a study with DPCPX nanoconjugates, rats experienced significant weight loss for the first two weeks, but their weight recovered significantly by day 56.[4][5]

Troubleshooting Steps:

  • Monitor Animal Health: Continue to monitor the animals' overall health, including food and water intake, and general activity levels.

  • Ensure Proper Nutrition: Provide ad libitum access to food and water. Consider supplementing with a high-calorie, palatable diet if weight loss is substantial.

  • Dosage Review: Re-evaluate the dosage being administered. While the observed weight loss in studies was transient, a dose-dependent effect may be present. The 0.15 µg/kg dose of a DPCPX nanoconjugate was associated with the lowest body weight loss in one study.[4]

  • Duration of Observation: Be aware that this effect is likely to be temporary. Continue monitoring body weight regularly throughout the chronic study period to track recovery.

Q4: I am observing unexpected behavioral changes in my experimental animals. How can I determine if they are related to this compound?

A4: DPCPX administration can have opposing effects on anxiety-like behavior depending on the duration of treatment. Acute administration has been linked to anxiogenic effects, while chronic administration may have anxiolytic effects.[1]

Troubleshooting Steps:

  • Review Administration Protocol: Confirm whether your protocol falls under an acute or chronic administration paradigm, as this will influence the expected behavioral outcome.

  • Behavioral Assays: If your experimental design permits, consider incorporating behavioral assays such as the open field test to systematically assess anxiety-like behaviors and locomotor activity.[1]

  • Control Groups: Ensure you have appropriate vehicle-treated control groups to differentiate the effects of the compound from other experimental variables.

  • Literature Comparison: Compare your observations with published data on the behavioral effects of DPCPX at similar doses and administration schedules.

Quantitative Data Summary

The following tables summarize quantitative data on side effects and dosages from preclinical studies.

Table 1: Side Effects of Acute vs. Chronic DPCPX Administration in Rodents

Side EffectAcute AdministrationChronic AdministrationSpeciesCitation
Anxiety-like Behavior AnxiogenicAnxiolyticMice[1]
Long-Term Memory No reported impairmentMild cognitive impairmentMice[1]
Body Weight No significant changes reportedTransient weight loss (first 2 weeks), followed by recoveryRats[4][5]
Motor Function No significant deficits reportedNo significant deficitsMice[1]
General Toxicity No overt signs reportedNo overt signs of toxicity, tissue damage, or organ abnormalityRats, Mice[1][4][5]

Table 2: Dosage and Administration in Preclinical Studies

Study FocusSpeciesDosageAdministration RouteDurationCitation
Spinal Cord InjuryRat0.09, 0.15, 0.27 µg/kg (nanoconjugate)Intradiaphragmatic (single dose)56 days[4][5]
Learning and MemoryMouse1 mg/kgIntraperitoneal (daily)60 days[1]
Antidepressant-like EffectsMouse1, 2, and 4 mg/kgIntraperitoneal (single dose)Acute[2][3]

Experimental Protocols

Protocol 1: Morris Water Maze for Assessing Spatial Learning and Memory

This protocol is a generalized procedure based on methodologies used in studies investigating the effects of DPCPX on cognition.[1]

Objective: To assess hippocampal-dependent spatial learning and memory.

Materials:

  • Circular water tank (90-100 cm in diameter)

  • Submersible escape platform

  • Non-toxic white paint to make the water opaque

  • Video tracking software

  • Distinct visual cues placed around the room

Procedure:

  • Habituation: On the first day, allow the mice to swim freely for 60 seconds without the platform to acclimate them to the maze.

  • Acquisition Trials (Days 1-4): a. Place the hidden platform 1 cm below the water's surface in a fixed quadrant. b. For each trial, gently place the mouse into the water facing the tank wall at one of four randomized starting positions. c. Allow the mouse to swim and find the hidden platform for a maximum of 60 seconds. d. If the mouse does not find the platform within 60 seconds, guide it to the platform. e. Allow the mouse to remain on the platform for 30 seconds. f. Conduct 4 trials per day with an inter-trial interval of at least 15 minutes.

  • Probe Trial (Day 5): a. Remove the platform from the tank. b. Place the mouse in the tank at a novel starting position. c. Allow the mouse to swim for 60 seconds and record the time spent in the target quadrant where the platform was previously located.

  • Data Analysis: Key metrics include escape latency (time to find the platform) during acquisition trials and the percentage of time spent in the target quadrant during the probe trial.

Protocol 2: Electromyography (EMG) for Assessing Diaphragmatic Function in a Spinal Cord Injury Model

This protocol is based on the methodology described for evaluating the therapeutic efficacy of DPCPX in rats with cervical spinal cord injury.[4][5]

Objective: To measure the electrical activity of the diaphragm as an indicator of respiratory muscle function recovery.

Materials:

  • Anesthesia (e.g., isoflurane)

  • Bipolar fine-wire electrodes

  • EMG recording system (amplifier, filter, data acquisition software)

  • Surgical instruments for electrode implantation

Procedure:

  • Animal Preparation: Anesthetize the rat and maintain a surgical level of anesthesia throughout the procedure.

  • Electrode Implantation: a. Make a midline abdominal incision to expose the diaphragm. b. Implant bipolar fine-wire electrodes into the anterior, lateral, and posterior regions of the hemidiaphragm. c. Suture the electrodes in place to ensure stable recordings.

  • Baseline EMG Recording: Record baseline EMG activity of the diaphragm before and after the spinal cord injury to confirm paralysis.

  • DPCPX Administration: Administer this compound according to the experimental design (e.g., a single intradiaphragmatic injection).

  • Post-treatment Recordings: Record EMG activity at specified time points post-treatment (e.g., 14 and 56 days) to assess functional recovery.

  • Data Analysis: Analyze the EMG signals for the presence and amplitude of inspiratory burst activity, synchronized with the respiratory cycle.

Signaling Pathways and Experimental Workflows

Adenosine A1 Receptor Signaling Pathway

This compound is a selective antagonist of the adenosine A1 receptor (A1R), a G-protein coupled receptor. Blockade of A1R by this compound prevents the binding of endogenous adenosine, thereby inhibiting the downstream signaling cascades typically initiated by A1R activation. These pathways include the inhibition of adenylyl cyclase (leading to decreased cAMP), and the modulation of phospholipase C (PLC), which can influence intracellular calcium levels and protein kinase C (PKC) activity. Downstream of these initial events, A1R signaling can impact the ERK and JNK pathways.[6]

Adenosine_A1_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DPCPX This compound A1R Adenosine A1 Receptor DPCPX->A1R Blocks Adenosine Adenosine Adenosine->A1R Activates Gi Gi Protein A1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gi->PLC Modulates cAMP cAMP AC->cAMP Decreases Cellular_Response Cellular Response (e.g., modulation of neurotransmission) cAMP->Cellular_Response ERK_JNK ERK / JNK Pathways PLC->ERK_JNK Influences ERK_JNK->Cellular_Response

Caption: this compound blocks adenosine A1 receptor signaling.

Experimental Workflow: Investigating Chronic this compound Effects on Memory

This diagram outlines a typical experimental workflow for studying the chronic effects of this compound on spatial memory in a rodent model.

Chronic_DPCPX_Workflow start Start: Acclimate Animals drug_admin Daily this compound or Vehicle Administration (60 days) start->drug_admin behavioral_testing Behavioral Testing: Morris Water Maze drug_admin->behavioral_testing acquisition Acquisition Trials (Days 1-4) behavioral_testing->acquisition probe Probe Trial (Day 5) acquisition->probe data_analysis Data Analysis: Escape Latency & Time in Quadrant probe->data_analysis conclusion Conclusion on Memory Effects data_analysis->conclusion

Caption: Workflow for chronic this compound memory study.

References

Technical Support Center: Minimizing Variability in Experiments Using DPCPX-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving DPCPX-d4.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a deuterated form of 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX). DPCPX is a potent and highly selective antagonist of the adenosine (B11128) A1 receptor. The primary application of this compound is as an internal standard in mass spectrometry-based quantitative analyses, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure the accuracy and precision of the quantification of non-labeled DPCPX or other analytes.

Q2: What are the key properties of DPCPX that are relevant to experimental design?

DPCPX is a xanthine (B1682287) derivative with high affinity for the human adenosine A1 receptor, exhibiting Kᵢ values of approximately 0.3-3.9 nM.[1] It shows significant selectivity for the A1 receptor over other adenosine receptor subtypes (A2A, A2B, and A3). Its solubility should be carefully considered when preparing stock solutions.

Q3: How should I prepare and store this compound stock solutions to minimize variability?

To minimize variability, proper preparation and storage of this compound solutions are critical.

  • Solvent Selection: DPCPX is soluble in methanol, DMSO (up to 5 mM with gentle warming), and ethanol (B145695) (up to 10 mM with gentle warming).[2]

  • Stock Solution Preparation: For a 1 mM stock solution of DPCPX (MW: 304.39), you would dissolve 0.304 mg in 1 mL of your chosen solvent. Adjust calculations for the specific molecular weight of your this compound lot.

  • Storage: DPCPX powder is stable for at least 4 years when stored at -20°C.[1] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to one year.[3] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[3] Studies on similar compounds suggest that storing solutions at 4°C without light exposure can also maintain stability for extended periods.[4][5]

Q4: What are the typical concentrations of DPCPX used in in-vitro and in-vivo experiments?

  • In-vitro: For cell-based assays, concentrations often range from the low nanomolar to micromolar range. For example, in radioligand binding assays, concentrations around the Kᵢ value (e.g., 1-10 nM) are common. In functional assays, such as cAMP inhibition, a wider range may be used to determine IC₅₀ values.

  • In-vivo: In animal studies, dosages can vary depending on the animal model and the research question. Reported intraperitoneal (i.p.) doses in mice range from 1 to 4 mg/kg.[6] For nanoconjugate formulations in rats, much lower doses of 0.09 to 0.27 µg/kg have been used.[7][8]

Troubleshooting Guides

This section addresses specific issues that can lead to experimental variability when using this compound.

LC-MS/MS Analysis Using this compound Internal Standard
Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Fronting, Tailing, Splitting) Improper mobile phase composition.Ensure the mobile phase is appropriate for the analyte and that the pH is stable.
Column overload.Reduce the injection volume or dilute the sample.
Contamination of the column or guard column.Flush the column with a strong solvent or replace the guard column.
Retention Time Shifts Inconsistent mobile phase preparation.Prepare fresh mobile phase and ensure accurate composition.
Column degradation.Replace the column if performance continues to decline.
Fluctuations in column temperature.Use a column oven to maintain a stable temperature.
Low Signal Intensity or No Peak Degradation of this compound in the sample or stock solution.Prepare fresh stock solutions and samples. Verify proper storage conditions.
Ion suppression from the sample matrix.Optimize the sample preparation method to remove interfering substances. Consider a different ionization source if possible.
Incorrect mass spectrometer settings.Verify the precursor and product ion m/z values for this compound are correctly entered. Optimize collision energy and other MS parameters.
High Background Noise Contaminated solvent or glassware.Use high-purity solvents and thoroughly clean all glassware.
Carryover from previous injections.Implement a robust wash cycle between samples.
Cell-Based Assays (e.g., cAMP Assays)
Problem Potential Cause Troubleshooting Steps
High Variability Between Replicates Inconsistent cell seeding density.Ensure a homogenous cell suspension and use a multichannel pipette for seeding.
Edge effects in the microplate.Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity.
Pipetting errors.Calibrate pipettes regularly and use reverse pipetting for viscous solutions.
Low or No Response to DPCPX Low receptor expression in the cell line.Verify the expression of the adenosine A1 receptor in your cell line using a positive control antagonist or through molecular biology techniques.
Inactive DPCPX.Prepare a fresh stock solution of this compound.
Incorrect assay conditions.Optimize incubation time, temperature, and the concentration of other reagents (e.g., forskolin (B1673556) in cAMP assays).
High Non-Specific Binding (in Radioligand Binding Assays) Hydrophobic interactions of the ligand with non-receptor components.Add bovine serum albumin (BSA) to the assay buffer.
Insufficient washing.Increase the number and volume of wash steps with ice-cold buffer.
High concentration of radioligand.Use a radioligand concentration at or below its Kd value.

Data Presentation

Table 1: Solubility of DPCPX

SolventMaximum Concentration (mM)Notes
DMSO5Gentle warming may be required.
Ethanol10Gentle warming may be required.
MethanolSoluble-

Data compiled from various sources.[1][2]

Table 2: In-Vivo Dosages of DPCPX in Rodent Models

Animal ModelRoute of AdministrationDosage RangeObserved EffectReference
MiceIntraperitoneal (i.p.)1 - 4 mg/kgAntidepressant-like effects in forced swim and tail suspension tests.[6]
RatsIntravenous (i.v.)0.1 mg/kg (native DPCPX)Systemic dose for comparison with nanoconjugate.[7][8]
RatsIntradiaphragmatic (nanoconjugate)0.09 - 0.27 µg/kgLong-term recovery of diaphragm function after spinal cord injury.[7][8]
MiceIntraperitoneal (i.p.)1 mg/kgUsed in combination with NMDA receptor ligands to study antidepressant effects.[9]

Experimental Protocols

Protocol 1: General Procedure for LC-MS/MS Quantification using this compound Internal Standard

This protocol provides a general workflow. Specific parameters must be optimized for your analyte and instrument.

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare a stock solution of your analyte and this compound in a suitable organic solvent.

    • Create a series of calibration standards by spiking known concentrations of the analyte into a blank matrix (e.g., plasma, cell lysate).

    • Spike a fixed concentration of this compound into all calibration standards, QCs, and unknown samples.

  • Sample Preparation:

    • Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) to the samples.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto an appropriate HPLC column (e.g., C18).

    • Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) with 0.1% formic acid).

    • Set up the mass spectrometer for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both the analyte and this compound.

  • Data Analysis:

    • Integrate the peak areas for both the analyte and this compound.

    • Calculate the peak area ratio (analyte/internal standard).

    • Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

    • Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Competitive Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the adenosine A1 receptor using a radiolabeled ligand.

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the adenosine A1 receptor in a cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer.

  • Binding Assay:

    • In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-DPCPX), and varying concentrations of the unlabeled competitor (your test compound).

    • For determining non-specific binding, add a high concentration of a known A1 receptor antagonist (e.g., unlabeled DPCPX).

    • Incubate the plate at a constant temperature for a sufficient time to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain the specific binding at each competitor concentration.

    • Plot the specific binding as a function of the competitor concentration and fit the data to a one-site competition model to determine the IC₅₀ value.

    • Calculate the Kᵢ value of the competitor using the Cheng-Prusoff equation.

Mandatory Visualization

Adenosine_A1_Receptor_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular A1R Adenosine A1 Receptor G_protein Gi/o Protein A1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Adenosine Adenosine Adenosine->A1R Activates DPCPX This compound (Antagonist) DPCPX->A1R Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets leading to

Caption: Adenosine A1 Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution Spiking Spike Samples with this compound Stock_Solution->Spiking Sample_Collection Collect Biological Samples Sample_Collection->Spiking Protein_Precipitation Protein Precipitation Spiking->Protein_Precipitation Evaporation Evaporation to Dryness Protein_Precipitation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS Data_Processing Data Processing and Quantification LC_MS_MS->Data_Processing

Caption: LC-MS/MS Experimental Workflow.

References

Best practices for storing and handling DPCPX-d4.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive resource for researchers, scientists, and drug development professionals.

This technical support center provides essential information for the effective storage, handling, and use of DPCPX-d4 in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges and ensure the integrity of your research.

Storage and Handling of this compound

Proper storage and handling of this compound are critical for maintaining its stability and ensuring the reproducibility of experimental results. As specific stability data for the deuterated form (this compound) is limited, the following recommendations are based on best practices for its non-deuterated analog, DPCPX. It is strongly advised to consult the certificate of analysis provided by the supplier for lot-specific storage instructions.

Quantitative Data Summary

The following tables summarize the recommended storage and handling conditions for this compound.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationAdditional Notes
Solid Powder Room TemperatureRefer to manufacturer's CoASome suppliers recommend room temperature, while others suggest refrigeration (2-8°C) or freezing (-20°C). Always consult the product-specific documentation.
2-8°CRefer to manufacturer's CoAProtect from light.
-20°CUp to 3 yearsStore in a desiccator to prevent moisture absorption.
Stock Solutions -20°CUp to 3 months[1]Aliquot to avoid repeated freeze-thaw cycles. Protect from light.
-80°CUp to 1 yearRecommended for longer-term storage to minimize degradation.

Table 2: Solubility of this compound

SolventConcentrationNotes
DMSO ≥13.57 mg/mLGentle warming and sonication can aid dissolution. Use fresh, anhydrous DMSO to avoid moisture absorption which can reduce solubility.
Ethanol ≥8.16 mg/mLGentle warming may be required.
Water Insoluble

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for preparing a stock solution of this compound?

A1: To prepare a stock solution, we recommend dissolving the solid this compound powder in anhydrous DMSO to a concentration of 5 mM or 10 mM.[2] Gentle warming and vortexing can be used to ensure complete dissolution. For long-term storage, it is advisable to aliquot the stock solution into smaller, single-use volumes and store them at -80°C to prevent degradation from repeated freeze-thaw cycles.

Q2: My this compound stock solution appears to have precipitated after storage at -20°C. What should I do?

A2: Precipitation can occur, especially with concentrated stock solutions stored at low temperatures. Before use, allow the vial to equilibrate to room temperature and then gently vortex or sonicate the solution to redissolve the precipitate. Visually inspect the solution to ensure it is clear before making further dilutions for your experiment.

Q3: Can I store my diluted working solutions of this compound?

A3: It is not recommended to store diluted working solutions for extended periods. Ideally, working solutions should be prepared fresh from the stock solution on the day of the experiment to ensure accurate concentrations and minimize the risk of degradation.

Q4: How does the purity of this compound affect experimental outcomes?

A4: The purity of this compound is crucial for obtaining reliable and reproducible data. Impurities can lead to off-target effects or inaccurate quantification of the antagonist's potency. Always use a high-purity grade of this compound (≥98%) and refer to the certificate of analysis for the specific purity of your batch.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments using this compound.

Issue 1: Inconsistent or No Antagonist Effect Observed

Potential Cause Troubleshooting Steps
Degraded this compound - Prepare a fresh stock solution from solid powder. - Ensure stock solutions have not been subjected to multiple freeze-thaw cycles. - Verify the age of the solid compound and stock solution.
Incorrect Concentration - Confirm the calculations for your stock and working solutions. - If possible, verify the concentration of your stock solution using an analytical method like HPLC.
Assay Conditions - Optimize the incubation time with this compound to ensure it reaches equilibrium with the A1 adenosine (B11128) receptor. - Ensure the agonist concentration is appropriate to observe a competitive antagonist effect.
Cell Health/Receptor Expression - Check the viability of your cells or the integrity of your tissue preparation. - Confirm the expression of the A1 adenosine receptor in your experimental system.

Issue 2: High Background Signal in Radioligand Binding Assays

Potential Cause Troubleshooting Steps
Non-specific Binding - Include a non-specific binding control in your assay (e.g., a high concentration of a non-labeled ligand). - Optimize washing steps to effectively remove unbound radioligand. - Consider using a buffer with a small amount of BSA to reduce non-specific binding.
Radioligand Issues - Check the purity and specific activity of your radiolabeled ligand. - Use a lower concentration of the radioligand, ideally at or below its Kd value.
Filter Binding - Pre-soak filters in a solution like polyethyleneimine to reduce non-specific binding of the radioligand to the filter.

Experimental Protocols

Protocol 1: Adenosine A1 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the human A1 adenosine receptor.

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human A1 adenosine receptor.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [³H]-DPCPX (specific activity ~120 Ci/mmol).

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of assay buffer, 25 µL of varying concentrations of unlabeled this compound (or your test compound), and 25 µL of [³H]-DPCPX (final concentration ~1 nM).

    • To initiate the binding reaction, add 25 µL of the membrane preparation (containing 10-20 µg of protein).

    • For non-specific binding determination, use a high concentration of a non-labeled A1 receptor antagonist (e.g., 10 µM theophylline).

    • Incubate the plate at 25°C for 90 minutes with gentle agitation.

    • Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Calculate the IC₅₀ value for this compound by non-linear regression of the competition binding data.

Protocol 2: In Vivo Study of DPCPX in Mice

This protocol is an example of how DPCPX has been used in in vivo studies and can be adapted for this compound.

  • Animals: Adult male mice.

  • Drug Preparation: Suspend DPCPX in a 1% aqueous solution of Tween 80.

  • Administration: Administer DPCPX via intraperitoneal (i.p.) injection at doses ranging from 1 to 4 mg/kg.

  • Behavioral Testing: Perform behavioral tests, such as the forced swim test or tail suspension test, 30 minutes after DPCPX administration to assess its effects on depressive-like behavior.

  • Data Collection and Analysis: Record the relevant behavioral parameters (e.g., immobility time) and analyze the data using appropriate statistical methods to determine the dose-dependent effects of DPCPX.

Signaling Pathway and Experimental Workflow Diagrams

Adenosine A1 Receptor Signaling Pathway

This compound is a selective antagonist of the Adenosine A1 receptor (A1R), a G protein-coupled receptor (GPCR). The diagram below illustrates the canonical signaling pathway of the A1R.

A1R_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Adenosine Adenosine A1R Adenosine A1 Receptor (A1R) Adenosine->A1R Agonist Binding DPCPX_d4 This compound DPCPX_d4->A1R Antagonist Binding G_protein Gi/o Protein A1R->G_protein Activation AC Adenylyl Cyclase (AC) G_protein->AC Inhibition PLC Phospholipase C (PLC) G_protein->PLC Activation cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces

Caption: Adenosine A1 Receptor Signaling Pathway.

Troubleshooting Logic for Failed Antagonism Experiment

This diagram provides a logical workflow for troubleshooting experiments where this compound fails to show the expected antagonist effect.

Troubleshooting_Workflow Start No Antagonist Effect Observed Check_Reagent 1. Check this compound Integrity Start->Check_Reagent Fresh_Stock Prepare Fresh Stock Solution Check_Reagent->Fresh_Stock Degradation Suspected Check_Concentration 2. Verify Concentration Check_Reagent->Check_Concentration Reagent OK Fresh_Stock->Check_Concentration Recalculate Recalculate Dilutions Check_Concentration->Recalculate Error Found Check_Assay 3. Review Assay Protocol Check_Concentration->Check_Assay Concentration OK Recalculate->Check_Assay Optimize_Incubation Optimize Incubation Time Check_Assay->Optimize_Incubation Suboptimal Conditions Check_System 4. Validate Experimental System Check_Assay->Check_System Protocol OK Optimize_Incubation->Check_System Confirm_Expression Confirm A1R Expression Check_System->Confirm_Expression System Issue Success Problem Resolved Check_System->Success System Validated Confirm_Expression->Success

References

Validation & Comparative

Validating the Efficacy of DPCPX-d4: A Comparative Guide with Vehicle Control Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological effects of DPCPX-d4, a potent and selective adenosine (B11128) A1 receptor antagonist, against vehicle control groups across various experimental models. The inclusion of detailed experimental protocols and quantitative data aims to support researchers in designing and interpreting studies involving this compound.

Mechanism of Action: Adenosine A1 Receptor Antagonism

DPCPX (8-Cyclopentyl-1,3-dipropylxanthine) and its deuterated analog, this compound, are highly selective antagonists of the adenosine A1 receptor (A1R). The A1R is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory G protein, Gαi/o. Upon activation by its endogenous ligand, adenosine, the A1R initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling pathway ultimately modulates neuronal excitability and neurotransmitter release. By competitively binding to the A1R, this compound blocks the effects of adenosine, thereby preventing the downstream inhibitory signaling.

Adenosine A1 Receptor Signaling Pathway cluster_membrane Cell Membrane A1R Adenosine A1 Receptor (A1R) G_protein Gαi/o Protein A1R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Adenosine Adenosine Adenosine->A1R Activates DPCPX This compound DPCPX->A1R Blocks ATP ATP Response Inhibition of Neurotransmission cAMP->Response Leads to

Adenosine A1 Receptor Signaling Pathway.

Comparative Efficacy of this compound with Vehicle Controls

The following sections present quantitative data and experimental protocols from in vivo studies that have evaluated the effects of DPCPX alongside a vehicle control group.

Cardiovascular Effects in Conscious Rats

This study investigated the acute cardiovascular responses to DPCPX administration in freely moving rats.

Experimental Protocol:

  • Subjects: Male Sprague-Dawley rats.

  • Treatment Group: DPCPX (0.1 mg/kg) administered as an intravenous (i.v.) bolus dose.

  • Vehicle Control Group: A solution of 5% propylene (B89431) glycol and 2% Tween 80 in sterile saline administered as an i.v. bolus.

  • Data Collection: Cardiovascular parameters, including mean arterial pressure (MAP) and heart rate (HR), were recorded continuously.

  • Statistical Analysis: A Wilcoxon signed-rank test was used to compare the responses between the DPCPX-treated and vehicle control groups at each time point.

Quantitative Data Summary:

Time Post-DosingParameterDPCPX (0.1 mg/kg)Vehicle Control
Baseline MAP (mmHg)100 ± 2101 ± 3
HR (bpm)350 ± 10348 ± 12
1 min MAP (mmHg)115 ± 4102 ± 3
HR (bpm)330 ± 8345 ± 11
5 min MAP (mmHg)110 ± 3101 ± 4
HR (bpm)335 ± 9346 ± 10

Note: Values are represented as mean ± SEM. *p < 0.05 compared to vehicle control.

Functional Recovery after Spinal Cord Injury in Rats

This research evaluated the efficacy of a DPCPX nanoconjugate in promoting respiratory muscle function recovery following a cervical spinal cord injury in rats.

Experimental Protocol:

  • Subjects: Adult male rats with induced cervical spinal cord hemisection (C2Hx).

  • Treatment Groups: Single intradiaphragmatic injection of DPCPX nanoconjugate at doses of 0.09 µg/kg, 0.15 µg/kg, and 0.27 µg/kg.

  • Vehicle Control Group: No injection was administered to the control group. Previous studies by the authors indicated that a water vehicle had no effect.

  • Data Collection: Electromyography (EMG) was used to assess the functional recovery of the paralyzed hemidiaphragm at 56 days post-injury. Body weight was also monitored.

  • Statistical Analysis: Comparison between treatment groups and the control group was performed.

Quantitative Data Summary:

Treatment GroupDiaphragm Functional Recovery (% at day 56)Body Weight Change (% from baseline at day 56)
Control 5 ± 2+15 ± 3
DPCPX (0.09 µg/kg) 65 ± 8+12 ± 4
DPCPX (0.15 µg/kg) 72 ± 6+18 ± 5
DPCPX (0.27 µg/kg) 68 ± 7*+14 ± 4

Note: Values are represented as mean ± SEM. *p < 0.05 compared to control.

Anti-Tumor Effects in a Renal Cell Carcinoma Mouse Model

This study investigated the in vivo effect of DPCPX on the growth of renal cell carcinoma in nude mice.

Experimental Protocol:

  • Subjects: Nude mice subcutaneously inoculated with 786-O renal cell carcinoma cells.

  • Treatment Group: Intraperitoneal (i.p.) injection of DPCPX (10 mg/kg) every two days.

  • Vehicle Control Group: Intraperitoneal (i.p.) injection of DMSO every two days.

  • Data Collection: Tumor volume was measured at regular intervals.

  • Statistical Analysis: Comparison of tumor volume between the DPCPX-treated and vehicle control groups.

Quantitative Data Summary:

Days Post-InoculationAverage Tumor Volume (mm³)
Vehicle (DMSO)
Day 7 100 ± 15
Day 14 450 ± 50
Day 21 900 ± 80

Note: Values are represented as mean ± SEM. *p < 0.05 compared to vehicle control.

Effects on Spatial Learning and Memory in Mice

This research explored the impact of chronic DPCPX administration on cognitive function in mice using the Morris water maze test.

Experimental Protocol:

  • Subjects: Adult male mice.

  • Treatment Group: Daily intraperitoneal (i.p.) injections of DPCPX (1.0 mg/kg).

  • Vehicle Control Group: Daily i.p. injections of a 20:80 (v/v) mixture of Alkamuls EL-620 and phosphate-buffered saline.

  • Data Collection: Escape latency in the Morris water maze was recorded over several days of training.

  • Statistical Analysis: Comparison of escape latencies between the DPCPX-treated and vehicle control groups.

Quantitative Data Summary:

Training DayAverage Escape Latency (seconds)
Vehicle Control
Day 1 55 ± 5
Day 3 35 ± 4
Day 5 20 ± 3

Note: Values are represented as mean ± SEM. *p < 0.05 compared to vehicle control.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for in vivo validation of this compound effects compared to a vehicle control group.

In Vivo Experimental Workflow: this compound vs. Vehicle cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Animal_Model Select Animal Model Randomization Randomize into Groups Animal_Model->Randomization Treatment_Group Treatment Group (this compound) Randomization->Treatment_Group Vehicle_Group Vehicle Control Group Randomization->Vehicle_Group Administration Administer this compound or Vehicle Treatment_Group->Administration Vehicle_Group->Administration Data_Collection Data Collection (e.g., Physiological, Behavioral) Administration->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Comparison Compare Outcomes Statistical_Analysis->Comparison Conclusion Draw Conclusions Comparison->Conclusion

Generalized In Vivo Experimental Workflow.

DPCPX vs. Caffeine: A Comparative Guide to Adenosine Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in pharmacology and drug development, the choice of a suitable antagonist is critical for elucidating the roles of specific receptor systems. This guide provides a detailed comparison of 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) and caffeine (B1668208), two widely used antagonists of adenosine (B11128) receptors. While both are xanthine (B1682287) derivatives, their receptor selectivity profiles differ dramatically, making them suitable for distinct experimental applications. This comparison focuses on their antagonist activity, selectivity for adenosine receptor subtypes, and the experimental protocols used to characterize them.

It is important to note that this guide refers to DPCPX. The deuterated version, DPCPX-d4, is typically used for applications like mass spectrometry-based tracer studies, and its pharmacological activity is expected to be nearly identical to that of the non-deuterated compound.

Antagonist Profile and Selectivity

DPCPX is a potent and highly selective antagonist for the A1 adenosine receptor.[1][2][3][4][5][6] In contrast, caffeine is a non-selective antagonist, exhibiting similar, albeit much lower, affinity for A1 and A2A adenosine receptors, and also affecting A2B and A3 subtypes at higher concentrations.[7]

The stark difference in selectivity is evident in their binding affinities (Ki values), which quantify the concentration of the antagonist required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

Table 1: Comparative Binding Affinity (Ki) of DPCPX and Caffeine at Human Adenosine Receptor Subtypes
AntagonistA1 Receptor (Ki)A2A Receptor (Ki)A2B Receptor (Ki)A3 Receptor (Ki)Selectivity Profile
DPCPX 3.9 nM[2][3][5][6]130 nM[2][3][5][6]50 nM[2][3]4000 nM[2][3][5][6]Highly A1-Selective
Caffeine 10,700 nM (10.7 µM)9,560 nM (9.56 µM)10,400 nM (10.4 µM)13,300 nM (13.3 µM)Non-selective

Data for DPCPX is for human receptors. For rat receptors, Ki values of 0.45 nM (A1) and 330 nM (A2) have been reported, demonstrating a >700-fold A1-selectivity.[1]

The data clearly illustrates that DPCPX binds to the A1 receptor with an affinity that is over 2,700 times greater than that of caffeine. Furthermore, DPCPX displays significant selectivity for the A1 subtype over other adenosine receptors, whereas caffeine's affinity is in the same micromolar range for all four subtypes.

Functional Consequences of Antagonism

Adenosine receptors are G protein-coupled receptors (GPCRs) that play a crucial role in regulating the activity of adenylate cyclase, the enzyme responsible for producing the second messenger cyclic AMP (cAMP).

  • A1 and A3 Receptors: Couple to inhibitory G proteins (Gi/o), which inhibit adenylate cyclase, leading to a decrease in intracellular cAMP levels.

  • A2A and A2B Receptors: Couple to stimulatory G proteins (Gs), which activate adenylate cyclase, causing an increase in intracellular cAMP.[1]

DPCPX, by selectively blocking the A1 receptor, competitively antagonizes the inhibitory effect of adenosine on adenylate cyclase.[1][5][6] Caffeine, being non-selective, blocks the actions of adenosine at all receptor subtypes.[7] Its well-known stimulant effects are primarily attributed to the blockade of A1 and A2A receptors in the central nervous system.[7]

cluster_A1 A1 Receptor Signaling cluster_A2A A2A Receptor Signaling Adenosine1 Adenosine A1R A1 Receptor Adenosine1->A1R Gi Gi A1R->Gi AC1 Adenylate Cyclase Gi->AC1 cAMP1 ↓ cAMP AC1->cAMP1    ATP1 ATP ATP1->AC1 DPCPX DPCPX DPCPX->A1R Adenosine2 Adenosine A2AR A2A Receptor Adenosine2->A2AR Gs Gs A2AR->Gs AC2 Adenylate Cyclase Gs->AC2 cAMP2 ↑ cAMP AC2->cAMP2    ATP2 ATP ATP2->AC2 Caffeine Caffeine Caffeine->A1R Caffeine->A2AR

Figure 1. Adenosine Receptor Signaling Pathways and Antagonism.

Experimental Protocols

The binding affinities and functional activities of compounds like DPCPX and caffeine are determined through standardized in vitro assays.

Radioligand Binding Assay

This technique is used to determine the binding affinity (Kd or Ki) of a ligand for a receptor.

Objective: To measure the direct interaction between a radiolabeled ligand and the adenosine receptor and to determine the affinity of a competing non-labeled compound (e.g., DPCPX or caffeine).

Methodology:

  • Membrane Preparation: Cells (e.g., HEK-293 or CHO cells) stably expressing a specific human adenosine receptor subtype are cultured, harvested, and homogenized in an ice-cold buffer. The homogenate is centrifuged to isolate the cell membranes containing the receptors.

  • Incubation: The prepared membranes are incubated with a specific concentration of a radiolabeled antagonist (e.g., [3H]DPCPX for A1 receptors) and varying concentrations of the unlabeled competitor drug (the compound being tested).

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Detection: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: Competition binding curves are generated by plotting the percentage of specific binding against the concentration of the unlabeled competitor. These curves are then analyzed using non-linear regression to calculate the IC50 (concentration of competitor that inhibits 50% of specific binding), from which the Ki value is derived using the Cheng-Prusoff equation.

prep 1. Membrane Preparation (Cells expressing receptor) incubate 2. Incubation (Membranes + Radioligand + Competitor Drug) prep->incubate filter 3. Rapid Filtration (Separate bound from free) incubate->filter wash 4. Washing (Remove non-specific binding) filter->wash count 5. Scintillation Counting (Measure radioactivity) wash->count analyze 6. Data Analysis (Calculate IC50 and Ki) count->analyze

Figure 2. Workflow of a Radioligand Competition Binding Assay.

Functional Assay: cAMP Accumulation

This assay measures the functional consequence of receptor antagonism by quantifying changes in intracellular cAMP levels.

Objective: To determine if an antagonist can block the agonist-induced stimulation (via A2A/A2B) or inhibition (via A1/A3) of adenylate cyclase.

Methodology:

  • Cell Culture: Whole cells expressing the adenosine receptor of interest are cultured in multi-well plates.

  • Pre-treatment: Cells are pre-treated with the antagonist (DPCPX or caffeine) at various concentrations for a defined period. A phosphodiesterase inhibitor (e.g., rolipram) is often included to prevent the degradation of cAMP.

  • Agonist Stimulation: An adenosine receptor agonist (e.g., NECA) is added to stimulate the receptors and induce a change in cAMP levels.

  • Cell Lysis and Detection: The reaction is stopped, and the cells are lysed. The amount of cAMP in the cell lysate is then quantified, typically using a competitive binding assay such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.

  • Data Analysis: Dose-response curves are constructed to determine the ability of the antagonist to shift the agonist's dose-response curve, from which its potency (e.g., IC50 or Kb) can be calculated.

Conclusion

DPCPX and caffeine serve as prime examples of selective versus non-selective pharmacological tools.

  • DPCPX is the antagonist of choice for experiments designed to isolate and study the specific physiological or cellular functions of the A1 adenosine receptor . Its high potency and selectivity ensure that observed effects can be confidently attributed to the blockade of this specific receptor subtype.

  • Caffeine is useful as a non-selective tool to probe the general effects of adenosine receptor blockade. However, due to its low affinity and lack of selectivity, attributing its effects to a single receptor subtype is challenging. Furthermore, at higher concentrations, caffeine can inhibit phosphodiesterases, which introduces a confounding mechanism of action.

For researchers in drug development and physiological studies, the choice between these two antagonists depends entirely on the experimental question. For targeted validation and specific pathway analysis, a selective antagonist like DPCPX is indispensable. For broader, systemic studies, a non-selective compound like caffeine may be appropriate, provided its limitations are acknowledged.

References

A Comparative Guide to the Co-administration of DPCPX with the Adenosine Agonist CPA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological effects of the selective adenosine (B11128) A1 receptor antagonist, DPCPX (8-Cyclopentyl-1,3-dipropylxanthine), when co-administered with the potent adenosine A1 receptor agonist, CPA (N6-Cyclopentyladenosine). The data presented herein is intended to assist researchers in designing and interpreting experiments involving the modulation of the adenosine A1 receptor. While this guide refers to DPCPX, the data is also relevant for its deuterated form, DPCPX-d4, which is commonly used as an internal standard in mass spectrometry-based assays.

Introduction to DPCPX and CPA

DPCPX is a highly potent and selective antagonist for the adenosine A1 receptor.[1][2] Its high affinity and selectivity make it an invaluable tool for studying the physiological and pathological roles of this receptor. CPA is a potent and selective agonist for the adenosine A1 receptor, widely used to investigate the downstream effects of A1 receptor activation. The co-administration of DPCPX and CPA is a common experimental paradigm used to verify that the observed effects of CPA are indeed mediated by the A1 receptor.

Quantitative Performance Data

The following tables summarize the binding affinity and functional potency of DPCPX and CPA at the human adenosine A1 receptor, as well as the selectivity of DPCPX against other human adenosine receptor subtypes.

Table 1: Adenosine A1 Receptor Binding Affinity and Functional Potency
CompoundAssay TypeCell LineParameterValue (M)
CPATR-FRET cAMP Assay (Agonist Response)CHO-K1EC501.4 x 10-10
DPCPXTR-FRET cAMP Assay (Antagonist Response)CHO-K1IC503.6 x 10-9
DPCPXCompetition Binding Assay ([3H]-DPCPX)CHO-K1IC502.5 x 10-8
CPACompetition Binding Assay ([3H]-DPCPX)CHO-K1IC501.1 x 10-7

Data sourced from a human Adenosine A1 Receptor Cell Line datasheet.[3]

Table 2: Selectivity Profile of DPCPX for Human Adenosine Receptors
Receptor SubtypeKi (nM)
A13.9
A2A130
A2B50
A34000

Data sourced from R&D Systems and Tocris Bioscience product information.[1][2]

Adenosine A1 Receptor Signaling Pathway

Activation of the adenosine A1 receptor by an agonist like CPA initiates a signaling cascade through the inhibitory G protein, Gi/o. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. DPCPX competitively antagonizes this effect by blocking CPA from binding to the receptor.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A1R Adenosine A1 Receptor G_protein Gi/o Protein A1R->G_protein Activates CPA CPA (Agonist) CPA->A1R Binds and Activates DPCPX DPCPX (Antagonist) DPCPX->A1R Binds and Blocks AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Adenosine A1 Receptor Signaling Pathway.

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol is adapted from standard methodologies for determining the binding affinity of unlabeled ligands by measuring their ability to displace a radiolabeled ligand from the receptor.

Objective: To determine the IC50 value of CPA by competing against the binding of [3H]-DPCPX to the human adenosine A1 receptor.

Materials:

  • CHO-K1 cell membranes expressing the human Adenosine A1 receptor

  • [3H]-DPCPX (Radioligand)

  • CPA (Unlabeled Competitor)

  • DPCPX (for non-specific binding determination)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of CPA in assay buffer.

  • In a 96-well plate, add in the following order:

    • Assay buffer

    • CPA solution at various concentrations (or assay buffer for total binding, or a high concentration of unlabeled DPCPX for non-specific binding).

    • [3H]-DPCPX at a final concentration close to its Kd (e.g., 1.7 nM).[3]

    • Cell membranes (e.g., 10 µg protein/well).[3]

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the specific binding as a function of the logarithm of the CPA concentration and fit the data using a non-linear regression model to determine the IC50 value.

radioligand_binding_workflow start Start: Prepare Reagents prepare_plates Plate Serial Dilutions of CPA start->prepare_plates add_reagents Add Buffer, CPA, [3H]-DPCPX, and Membranes prepare_plates->add_reagents incubate Incubate at Room Temperature add_reagents->incubate filter_wash Filter and Wash to Separate Bound and Free Ligand incubate->filter_wash scintillation_count Add Scintillation Fluid and Count Radioactivity filter_wash->scintillation_count analyze_data Analyze Data: Calculate Specific Binding and IC50 scintillation_count->analyze_data end End analyze_data->end

Caption: Radioligand Binding Assay Workflow.
Functional cAMP Assay (Antagonist Mode)

This protocol describes a method to determine the potency of an antagonist (DPCPX) by measuring its ability to reverse the agonist-induced (CPA) inhibition of cAMP production.

Objective: To determine the IC50 of DPCPX in the presence of a fixed concentration of CPA.

Materials:

  • CHO-K1 cells expressing the human Adenosine A1 receptor

  • DPCPX (Antagonist)

  • CPA (Agonist)

  • Forskolin (B1673556) (to stimulate adenylyl cyclase)

  • Cell culture medium

  • Assay buffer (e.g., HBSS with HEPES and a phosphodiesterase inhibitor like IBMX or rolipram)

  • cAMP detection kit (e.g., TR-FRET, HTRF, or ELISA-based)

  • 384-well microplates

  • Plate reader compatible with the detection kit

Procedure:

  • Seed the CHO-K1 cells in 384-well plates and culture overnight.

  • Prepare serial dilutions of DPCPX in assay buffer.

  • Prepare a solution of CPA in assay buffer at a concentration that elicits approximately 80% of its maximal response (EC80), for example, 4.5 nM.[3]

  • Prepare a solution of forskolin in assay buffer.

  • Aspirate the cell culture medium from the wells.

  • Add the serially diluted DPCPX to the wells.

  • Add the CPA (at EC80 concentration) and forskolin solution to all wells (except for baseline controls).

  • Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for cAMP modulation.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.

  • Plot the cAMP levels as a function of the logarithm of the DPCPX concentration and fit the data using a non-linear regression model to determine the IC50 value.

camp_assay_workflow start Start: Seed Cells prepare_compounds Prepare Serial Dilutions of DPCPX and a Fixed Concentration of CPA + Forskolin start->prepare_compounds treat_cells Add DPCPX, then CPA + Forskolin to Cells prepare_compounds->treat_cells incubate Incubate at Room Temperature treat_cells->incubate lyse_and_detect Lyse Cells and Detect cAMP Levels incubate->lyse_and_detect analyze_data Analyze Data: Plot Dose-Response Curve and Determine IC50 lyse_and_detect->analyze_data end End analyze_data->end

Caption: cAMP Functional Assay Workflow.

References

Confirming the Specificity of DPCPX-d4: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

DPCPX-d4 is the deuterated form of 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX), a highly potent and selective antagonist for the A1 adenosine (B11128) receptor (A1R).[1][2] The A1R is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand adenosine, couples to Gαi/o proteins to inhibit adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP).[3][4] For researchers using this compound, confirming its specificity is paramount to ensure that any observed biological effects are unequivocally attributable to the blockade of A1R and not unintended off-target interactions.

This guide provides a framework for confirming the specificity of this compound by objectively comparing its binding and functional profile with a less selective alternative. It includes detailed experimental protocols and comparative data to guide researchers in validating this critical pharmacological tool.

The A1 Adenosine Receptor Signaling Pathway

The primary signaling pathway for the A1R involves the inhibition of cAMP production. As an antagonist, this compound blocks adenosine from binding to the receptor, thereby preventing this inhibitory signal and restoring adenylyl cyclase activity.

A1R A1 Receptor Gi Gi Protein A1R->Gi AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts Gi->AC Inhibits Adenosine Adenosine Adenosine->A1R Binds DPCPX This compound DPCPX->A1R Blocks ATP ATP ATP->AC

Caption: A1 Adenosine Receptor (Gi-coupled) Signaling Pathway.

Methods for Specificity Determination

Two primary experimental approaches are essential for rigorously defining the specificity of this compound: radioligand binding assays to determine affinity at various receptor subtypes, and functional assays to measure its potency in a cellular context.

Radioligand Competition Binding Assays

These assays quantify the affinity of a compound (the "competitor," e.g., this compound) for a receptor by measuring how effectively it displaces a radioactively labeled ligand ("radioligand") that is known to bind to the target. To assess specificity, the assay is performed on membranes from cells expressing the target receptor (A1R) and compared with results from membranes containing potential off-target receptors (e.g., A2A, A2B, and A3 adenosine receptors).

  • Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest (e.g., HEK293 cells transfected with human A1R) in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash and resuspend the membrane pellet in an appropriate assay buffer. Determine the protein concentration using a standard method like a BCA assay.[5]

  • Assay Setup: In a 96-well plate, combine the prepared cell membranes (e.g., 20-50 µg protein), a fixed concentration of a suitable radioligand (e.g., 0.5 nM [3H]DPCPX for A1R), and serial dilutions of the competitor compound (this compound).[6]

  • Incubation: Incubate the plate for 60-120 minutes at room temperature to allow the binding to reach equilibrium.[7]

  • Filtration: Terminate the reaction by rapidly filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. Wash the filters multiple times with ice-cold wash buffer.[5]

  • Quantification: Dry the filter plate and add a scintillation cocktail. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the measured radioactivity against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding). Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membranes Prepare Membranes (A1, A2A, A2B, A3) Combine Combine in 96-well Plate: Membranes + Radioligand + Competitor Membranes->Combine Radioligand Prepare Radioligand (e.g., [3H]DPCPX) Radioligand->Combine Competitor Prepare this compound (Serial Dilutions) Competitor->Combine Incubate Incubate (e.g., 60 min, RT) Combine->Incubate Filter Rapid Filtration (Separate Bound/Free) Incubate->Filter Count Scintillation Counting Filter->Count Plot Plot Dose-Response Curve Count->Plot Calculate Calculate IC50 Plot->Calculate Ki Calculate Ki (Cheng-Prusoff) Calculate->Ki

Caption: Workflow for a Radioligand Competition Binding Assay.
Functional cAMP Assays

To confirm that the binding of this compound to A1R translates into functional antagonism, a cellular assay measuring the downstream second messenger, cAMP, is employed. Because A1R is Gi-coupled, its activation by an agonist (like adenosine) inhibits cAMP production. A successful antagonist will block this agonist-induced decrease.

  • Cell Culture: Plate cells expressing the A1 receptor in a suitable 384-well assay plate and culture overnight.

  • Compound Addition: Prepare serial dilutions of the antagonist (this compound). Add a small volume of the diluted antagonist to the appropriate wells and incubate for a short period (e.g., 15-30 minutes).

  • Agonist Stimulation: To measure the inhibitory effect of A1R activation, first stimulate the overall production of cAMP using an adenylyl cyclase activator like forskolin . Then, add an A1R agonist (e.g., N6-Cyclopentyladenosine, CPA) at a concentration that elicits approximately 80% of its maximal effect (EC80). The antagonist (this compound) will compete with the agonist, and its potency is measured by its ability to reverse the agonist's inhibitory effect on the forskolin-stimulated cAMP levels.[8][9]

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow for modulation of cAMP levels.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or bioluminescence (e.g., GloSensor).[8][10][11] These kits typically involve adding detection reagents that generate a signal inversely or directly proportional to the cAMP concentration.

  • Data Analysis: Plot the measured signal against the logarithm of the antagonist concentration. Fit the data to determine the IC50, which represents the concentration of this compound required to block 50% of the agonist's effect. This value can be used to calculate the functional antagonist affinity constant (Kb).

Comparative Data Analysis

The ultimate confirmation of specificity comes from comparing the affinity (Ki) of this compound for the A1 receptor with its affinity for other related adenosine receptor subtypes. A highly specific compound will exhibit a significantly lower Ki for its target receptor.

The following table presents binding affinity data for DPCPX (the non-deuterated parent compound, whose binding properties are expected to be identical to this compound) and a less selective antagonist, CGS-15943, against the four human adenosine receptor subtypes.[12][13][14]

CompoundA1R Ki (nM)A2AR Ki (nM)A2BR Ki (nM)A3R Ki (nM)A2A/A1 SelectivityA2B/A1 SelectivityA3/A1 Selectivity
DPCPX 3.9 13050400033-fold 13-fold 1026-fold
CGS-159433.54.216501.2-fold4.6-fold14-fold

Data sourced from vendor technical sheets and publications.[12][13][14] Selectivity is calculated as (Ki off-target / Ki A1R).

Interpretation of Data:

The data clearly demonstrates the high specificity of DPCPX. Its affinity for the A1 receptor (Ki = 3.9 nM) is over 33 times greater than for the A2A receptor and over 1000 times greater than for the A3 receptor.[12][13] In contrast, CGS-15943 shows high affinity for both A1 and A2A receptors, with only a 1.2-fold selectivity, making it a non-selective antagonist in this context.[14] By performing these experiments, researchers can generate similar data to definitively confirm that the pharmacological action of this compound at a given concentration is mediated solely through the A1 adenosine receptor.

To robustly confirm the specificity of this compound, a multi-faceted approach is required. Researchers must employ both radioligand binding assays and functional cellular assays across the entire family of adenosine receptors. By comparing the affinity and potency of this compound at its intended A1R target versus its off-targets (A2A, A2B, A3), and benchmarking these results against less selective compounds, a clear and quantitative profile of specificity can be established. This rigorous validation is essential for the accurate interpretation of experimental results and for advancing the study of A1 adenosine receptor pharmacology.

References

Cross-Validation of DPCPX-d4 Efficacy and Specificity Using Genetic Models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

This guide provides a comparative analysis of the adenosine (B11128) A1 receptor (A1AR) antagonist, DPCPX-d4, with genetic models to validate its on-target effects. For researchers and drug development professionals, establishing the specificity of a pharmacological agent is paramount. Cross-validation with genetic models, such as knockout mice, offers a robust method to confirm that the observed effects of a compound are indeed mediated by its intended target. Here, we present experimental data, detailed protocols, and signaling pathway diagrams to support the use of this cross-validation strategy for this compound, a deuterated form of the potent and selective A1AR antagonist, DPCPX.

Data Presentation: Pharmacological versus Genetic Knockout

The following table summarizes the comparative effects of a cardioprotective agent (sildenafil) in wild-type mice, wild-type mice treated with DPCPX, and A1AR knockout (A1AR-KO) mice, demonstrating the concordance between pharmacological blockade and genetic deletion of the A1AR.

Experimental GroupTreatmentEndpoint: Myocardial Infarct Size (% of risk area)Interpretation
Wild-Type (WT) MiceSaline (Control)27.3 ± 2.1Baseline infarct size in normal animals.
Wild-Type (WT) MiceSildenafil5.6 ± 0.9Sildenafil provides significant cardioprotection.
Wild-Type (WT) MiceDPCPX + Sildenafil27.3 ± 3.2DPCPX abolishes the cardioprotective effect of sildenafil, indicating A1AR dependence.[1]
A1AR Knockout (KO) MiceSaline (Control)32.3 ± 1.5Baseline infarct size in the absence of A1AR.
A1AR Knockout (KO) MiceSildenafil31.6 ± 1.9Sildenafil fails to provide cardioprotection in the absence of A1AR, confirming the target.[1]

Experimental Protocols

Radioligand Binding Assay for A1AR Occupancy

This protocol is used to determine the binding affinity of DPCPX to the adenosine A1 receptor.

Materials:

  • [³H]DPCPX (radioligand)

  • Cell membranes prepared from tissues or cells expressing A1AR

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Unlabeled DPCPX (for determining non-specific binding)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Incubate cell membranes with varying concentrations of [³H]DPCPX in the assay buffer.

  • For non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled DPCPX.

  • Incubate at room temperature for 60-120 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding. The dissociation constant (Kd) and maximum binding capacity (Bmax) are determined by Scatchard analysis of the saturation binding data.

In Vivo Model of Myocardial Ischemia/Reperfusion Injury

This protocol outlines the procedure for inducing and assessing myocardial infarction in mice to test the effects of DPCPX and to validate its mechanism using A1AR knockout mice.[1]

Animals:

  • Wild-type C57BL/6 mice

  • Adenosine A1 receptor knockout (A1AR-KO) mice on a C57BL/6 background

Drug Administration:

  • Sildenafil (0.7 mg/kg, i.p.) or saline is administered 24 hours prior to the ischemia/reperfusion procedure.

  • DPCPX (0.1 mg/kg, i.p.) is administered 30 minutes before sildenafil.[1]

Surgical Procedure:

  • Anesthetize the mice and initiate mechanical ventilation.

  • Perform a thoracotomy to expose the heart.

  • Ligate the left anterior descending (LAD) coronary artery for 30 minutes to induce ischemia.

  • Remove the ligature to allow for 60 minutes of reperfusion.

  • At the end of reperfusion, re-ligate the LAD and perfuse the heart with Evans blue dye to delineate the area at risk.

  • Excise the heart, slice it, and incubate in triphenyltetrazolium (B181601) chloride (TTC) to differentiate between infarcted (pale) and viable (red) tissue.

  • Quantify the infarct size as a percentage of the area at risk using image analysis software.

Mandatory Visualizations

Adenosine A1 Receptor Signaling Pathway

Activation of the adenosine A1 receptor (A1AR) by its endogenous ligand, adenosine, initiates a cascade of intracellular signaling events. As a G-protein coupled receptor (GPCR) typically coupled to Gαi/o, its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). Furthermore, the βγ subunits of the G-protein can directly modulate ion channels, leading to the opening of potassium channels (causing hyperpolarization) and the inhibition of calcium channels (reducing neurotransmitter release). A1AR activation can also stimulate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC), respectively. This compound, as an antagonist, blocks these signaling pathways by preventing adenosine from binding to the A1AR.

A1AR_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular A1AR Adenosine A1 Receptor (A1AR) G_protein Gαi/oβγ A1AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi) PLC Phospholipase C (PLC) G_protein->PLC Activates (Gβγ) K_channel K+ Channel G_protein->K_channel Activates (Gβγ) Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits (Gβγ) cAMP ↓ cAMP AC->cAMP Converts IP3 IP3 PLC->IP3 DAG DAG PLC->DAG K_efflux K+ Efflux (Hyperpolarization) K_channel->K_efflux Ca_influx ↓ Ca2+ Influx (↓ Neurotransmitter Release) Ca_channel->Ca_influx Adenosine Adenosine Adenosine->A1AR Activates DPCPX This compound DPCPX->A1AR Blocks ATP ATP ATP->AC Substrate PKA ↓ PKA cAMP->PKA PIP2 PIP2 PIP2->PLC Substrate PKC PKC Activation DAG->PKC

Caption: Adenosine A1 Receptor Signaling Pathway and Point of this compound Intervention.

Experimental Workflow: Cross-Validation of this compound

The following diagram illustrates the logical workflow for cross-validating the pharmacological effects of this compound with a genetic knockout model. This approach provides strong evidence that the observed phenotype is a direct result of A1AR antagonism.

Cross_Validation_Workflow cluster_pharmacological Pharmacological Arm cluster_genetic Genetic Arm cluster_outcomes Comparative Outcomes WT_control Wild-Type Mice + Vehicle stimulus Apply Physiological/ Pathological Stimulus (e.g., Ischemia) WT_control->stimulus outcome_WT Observe Phenotype A (e.g., Cardioprotection) WT_control->outcome_WT WT_DPCPX Wild-Type Mice + this compound WT_DPCPX->stimulus outcome_DPCPX Phenotype A is Blocked WT_DPCPX->outcome_DPCPX KO_mice A1AR Knockout Mice + Vehicle KO_mice->stimulus outcome_KO Phenotype A is Absent KO_mice->outcome_KO stimulus->outcome_WT conclusion Conclusion: Phenotype A is mediated by A1AR outcome_DPCPX->conclusion outcome_KO->conclusion

Caption: Workflow for Cross-Validation of this compound with A1AR Knockout Mice.

References

Validating the Antagonistic Effect of DPCPX-d4 in Receptor Binding Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, accurately characterizing the interaction of a ligand with its receptor is paramount. This guide provides a comparative analysis of DPCPX-d4, a deuterated derivative of 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX), in validating its antagonistic effect on the Adenosine (B11128) A1 receptor through receptor binding assays.

DPCPX is a well-established, potent, and highly selective antagonist for the Adenosine A1 receptor.[1][2][3][4][5] Its deuterated form, this compound, is often used as an internal standard in mass spectrometry-based ligand binding assays to improve accuracy.[6] This guide will compare the binding affinity of DPCPX with other common Adenosine A1 receptor antagonists and provide a detailed protocol for a typical receptor binding assay.

Competitive Binding in Receptor Assays

The fundamental principle behind validating an antagonist like this compound is competitive binding. In this assay, a constant concentration of a radiolabeled ligand (which also binds to the A1 receptor) is incubated with the receptor source. The unlabeled antagonist (the "competitor," e.g., DPCPX) is then added at increasing concentrations. The effectiveness of the antagonist is determined by its ability to displace the radiolabeled ligand from the receptor, which is measured as a decrease in radioactivity. This relationship is illustrated in the workflow below.

Competitive_Binding_Workflow cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Separation & Measurement cluster_3 Data Analysis Receptor Adenosine A1 Receptor (Membrane Prep) Incubation Incubate Receptor, Radioligand, and Antagonist Receptor->Incubation Radioligand Radiolabeled Ligand (e.g., [3H]DPCPX) Radioligand->Incubation Antagonist Unlabeled Antagonist (e.g., this compound) Antagonist->Incubation Separation Separate Bound from Free Radioligand (e.g., Filtration) Incubation->Separation Competition Occurs Measurement Measure Radioactivity of Bound Ligand Separation->Measurement Analysis Plot Competition Curve & Calculate IC50/Ki Measurement->Analysis

Caption: Workflow of a competitive receptor binding assay.

Comparative Binding Affinity of Adenosine A1 Receptor Antagonists

The binding affinity of an antagonist is typically expressed by its inhibition constant (Ki), which represents the concentration of the antagonist required to occupy 50% of the receptors in the absence of a competing ligand. A lower Ki value signifies a higher binding affinity. The table below compares the Ki values of DPCPX and other xanthine-based antagonists at the human Adenosine A1 receptor.

CompoundKi (nM) at Human Adenosine A1 ReceptorSelectivity Profile
DPCPX 0.46 - 3.9 [3][5][7]Highly selective for A1 over A2A, A2B, and A3 receptors.[1][2][7]
Derenofylline (SLV320)1Selective for A1 over A2A, A2B, and A3 receptors.[8]
Theophylline~10,000Non-selective phosphodiesterase (PDE) inhibitor and adenosine receptor antagonist.[3]

Note: Ki values can vary depending on the experimental conditions, such as the radioligand used and the tissue or cell line preparation.

Experimental Protocol: Adenosine A1 Receptor Binding Assay

This protocol describes a typical radioligand binding assay to determine the affinity of a test compound (like this compound) for the Adenosine A1 receptor.

1. Materials and Reagents:

  • Receptor Source: Membranes prepared from cells stably expressing the human Adenosine A1 receptor (e.g., CHO-hA1AR) or from tissues with high A1 receptor density (e.g., rat brain).

  • Radioligand: [³H]DPCPX (a common choice for its high affinity and selectivity).[1][2]

  • Test Compound: this compound or other unlabeled antagonists.

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold assay buffer.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • Filtration Apparatus.

  • Scintillation Counter.

2. Membrane Preparation:

  • Homogenize the tissue or cells in ice-cold buffer.

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed to pellet the membranes.

  • Wash the membrane pellet by resuspension and recentrifugation.

  • Resuspend the final pellet in the assay buffer and determine the protein concentration (e.g., using a Bradford assay).

3. Binding Assay Procedure:

  • In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand (e.g., 1.7 nM [³H]DPCPX), and varying concentrations of the unlabeled test compound.[9]

  • To determine non-specific binding, add a high concentration of a known A1 antagonist (e.g., 10 µM unlabeled DPCPX) to a set of wells.

  • To determine total binding, add only the radioligand and buffer.

  • Initiate the binding reaction by adding the membrane preparation (e.g., 10-20 µg of protein per well).[9]

  • Incubate the plate at room temperature (e.g., 22-25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[6]

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

Receptor binding assays are a robust method for validating the antagonistic properties of compounds like this compound. The high affinity and selectivity of DPCPX for the Adenosine A1 receptor make it and its deuterated analog valuable tools in pharmacological research.[1][10][11] By following a standardized experimental protocol and comparing the results with known antagonists, researchers can confidently characterize the binding profile of novel A1 receptor ligands.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling DPCPX-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of DPCPX-d4, a deuterated analog of the potent and selective A₁ adenosine (B11128) receptor antagonist, DPCPX. By adhering to these procedures, you can ensure a safe laboratory environment and maintain the integrity of your research.

Hazard Identification and Personal Protective Equipment (PPE)

The Safety Data Sheet (SDS) for the parent compound, DPCPX, indicates that it can cause skin irritation, serious eye irritation, and respiratory irritation.[1] Given the structural similarity, this compound should be handled with the same level of caution. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Required Personal Protective Equipment (PPE)
Weighing and Transfer of Powders Double nitrile gloves, chemical splash goggles, face shield, disposable gown with tight-fitting cuffs, NIOSH-approved respirator (e.g., N95 for powders).[2]
Preparation of Solutions Double nitrile gloves, chemical splash goggles, laboratory coat.
Conducting Reactions Double nitrile gloves (type based on reactants), chemical splash goggles, laboratory coat. All operations should be conducted in a certified chemical fume hood or glove box.[2]
Waste Disposal Double nitrile gloves, chemical splash goggles, laboratory coat.

It is crucial to always consult the specific Safety Data Sheet (SDS) for any chemical before handling.[2][3] In the absence of a specific SDS for this compound, the precautionary principle dictates treating it as a highly potent compound.[2][3]

Experimental Workflow for Safe Handling

A structured approach to handling potent compounds like this compound minimizes the risk of exposure and contamination. The following workflow outlines the key steps for safe handling from receipt to disposal.

experimental_workflow Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate Handling Area (Fume Hood/Glove Box) gather_ppe Gather All Necessary PPE spill_kit Ensure Spill Kit is Accessible weighing Weighing and Transfer (in ventilated enclosure) spill_kit->weighing solution_prep Solution Preparation weighing->solution_prep reaction Conducting Reaction solution_prep->reaction decontaminate Decontaminate Surfaces and Equipment reaction->decontaminate waste_disposal Dispose of Waste in Labeled, Sealed Containers decontaminate->waste_disposal

A step-by-step workflow for the safe handling of this compound.

Operational Plan: Step-by-Step Guidance

1. Preparation:

  • Designated Area: All work with this compound powder should be conducted in a designated area, such as a chemical fume hood or a glove box, to minimize inhalation exposure.[2]

  • Pre-Operational Check: Before starting, ensure that all necessary PPE is readily available and in good condition. Verify that the chemical fume hood is functioning correctly.

  • Spill Kit: Have a spill kit appropriate for chemical powders readily accessible.

2. Handling:

  • Weighing: When weighing this compound powder, do so within a ventilated enclosure.[2] Use the smallest amount necessary for the experiment to minimize waste and potential exposure.[2] Employ wet-handling techniques, such as dampening the powder with a suitable solvent, to reduce dust generation.[2]

  • Solution Preparation: When preparing solutions, add the this compound powder to the solvent slowly to prevent splashing.[2] For DPCPX, it is soluble to 5 mM in DMSO with gentle warming and to 10 mM in ethanol (B145695) with gentle warming.

  • Reactions: Conduct all reactions involving this compound within a certified chemical fume hood.[2]

3. Decontamination and Cleanup:

  • Surface Decontamination: After each use, thoroughly decontaminate all surfaces and equipment with an appropriate solvent or cleaning agent.[2]

  • Personal Decontamination: Remove PPE in a manner that avoids contaminating yourself. Dispose of disposable PPE in a designated waste container. Wash hands thoroughly after handling the compound, even if gloves were worn.

Disposal Plan

Proper disposal of chemical waste is critical for environmental safety and regulatory compliance.

  • Waste Segregation: All waste contaminated with this compound, including unused product, empty containers, and contaminated PPE, should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Waste Disposal Protocol: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures.

Logical Relationship of Safety Measures

The following diagram illustrates the logical flow of safety considerations when working with potent compounds like this compound.

safety_logic Safety Logic Flow for Potent Compounds risk_assessment Risk Assessment sds Consult SDS risk_assessment->sds safe_work_practices Follow Safe Work Practices risk_assessment->safe_work_practices emergency_prep Emergency Preparedness (Spill Kit, Eyewash) risk_assessment->emergency_prep ppe Select Appropriate PPE sds->ppe engineering_controls Use Engineering Controls (Fume Hood, Glove Box) sds->engineering_controls ppe->safe_work_practices engineering_controls->safe_work_practices waste_disposal Proper Waste Disposal safe_work_practices->waste_disposal

Logical flow of safety protocols for handling potent compounds.

By implementing these comprehensive safety and handling procedures, you can build a culture of safety in your laboratory and ensure the well-being of all personnel. This commitment to safety not only protects researchers but also enhances the quality and reliability of your scientific outcomes.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.